molecular formula C20H27NO5 B15557410 Buquinolate-13C3

Buquinolate-13C3

Número de catálogo: B15557410
Peso molecular: 364.4 g/mol
Clave InChI: LVVXOXRUTDAKFE-SFSIHGSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Buquinolate-13C3 is a useful research compound. Its molecular formula is C20H27NO5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H27NO5

Peso molecular

364.4 g/mol

Nombre IUPAC

ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22)/i15+1,19+1,20+1

Clave InChI

LVVXOXRUTDAKFE-SFSIHGSSSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Buquinolate and its Isotopically Labeled Analog, Buquinolate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to the quinolone anticoccidial agent, Buquinolate. While specific structural information for the isotopically labeled variant, Buquinolate-13C3, is not publicly available, this document will focus on the parent compound, with relevant context provided for the application of its 13C-labeled counterpart as an internal standard in analytical assays.

Molecular Structure and Properties

Buquinolate is a 4-hydroxyquinoline (B1666331) derivative with the IUPAC name ethyl 4-hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarboxylate. The molecular formula of Buquinolate is C₂₀H₂₇NO₅, and it has a monoisotopic mass of 361.1889 g/mol .

The chemical structure of Buquinolate is characterized by a quinoline (B57606) core, substituted with two isobutoxy groups at positions 6 and 7, a hydroxyl group at position 4, and an ethyl carboxylate group at position 3.

This compound , as indicated by its name, is an isotopologue of Buquinolate containing three Carbon-13 atoms in place of the naturally more abundant Carbon-12 atoms. The precise positions of these isotopic labels are not specified in publicly available data sheets from major chemical suppliers. Such labeled compounds are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification methods, where they serve as ideal internal standards due to their chemical identity and mass difference from the unlabeled analyte.

Physicochemical Properties

A summary of the key physicochemical properties of Buquinolate is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₇NO₅N/A
Average Molecular Weight 361.43 g/mol N/A
Monoisotopic Mass 361.1889 g/mol N/A
Appearance SolidN/A
SMILES CCOC(=O)C1=CNC2=CC(OCC(C)C)=C(OCC(C)C)=C=C2C1=ON/A
InChI Key LVVXOXRUTDAKFE-UHFFFAOYSA-NN/A

Mechanism of Action and Biological Activity

Buquinolate is primarily used as a coccidiostat in poultry to control infections by Eimeria species. Its mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain. By interfering with this crucial metabolic pathway, Buquinolate inhibits the parasite's respiration and energy production, ultimately leading to its death.

The following diagram illustrates the logical relationship of Buquinolate's mechanism of action.

Buquinolate_Mechanism Buquinolate Buquinolate Mitochondria Eimeria Mitochondria Buquinolate->Mitochondria Targets ETC Electron Transport Chain Buquinolate->ETC Disrupts Mitochondria->ETC Contains ATP_Production ATP Production ETC->ATP_Production Drives Parasite_Death Parasite Death ETC->Parasite_Death Inhibition leads to ATP_Production->Parasite_Death Cessation leads to

Figure 1: Mechanism of action of Buquinolate.

Experimental Protocols

General Protocol for Quantification of Buquinolate in Biological Matrices using LC-MS/MS with a 13C-Labeled Internal Standard

This protocol provides a general framework for the quantitative analysis of Buquinolate in samples such as animal tissues or feed, employing this compound as an internal standard.

Objective: To accurately determine the concentration of Buquinolate in a given matrix.

Materials:

  • Buquinolate analytical standard

  • This compound internal standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or other suitable mobile phase modifier

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Homogenize the biological matrix.

    • Accurately weigh a portion of the homogenized sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Extract the analyte and internal standard from the matrix using an appropriate solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to separate the solid and liquid phases.

  • Sample Cleanup (SPE):

    • Condition the SPE cartridge with the appropriate solvents.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte from other components using a suitable C18 or other appropriate analytical column and a gradient elution program.

    • Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Buquinolate and this compound should be optimized.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of Buquinolate in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

The following diagram outlines the experimental workflow for this analytical method.

LCMS_Workflow Sample_Collection Sample Collection (e.g., Tissue, Feed) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Extraction->SPE_Cleanup LCMS_Analysis LC-MS/MS Analysis SPE_Cleanup->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

An In-depth Technical Guide to the Synthesis and Purification of Buquinolate-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Buquinolate-¹³C₃, an isotopically labeled form of the quinolone anticoccidial agent Buquinolate. This document details a proposed multi-step synthetic pathway, incorporating the stable isotope label for use in metabolic and pharmacokinetic studies. Furthermore, it elucidates the mechanism of action of Buquinolate, focusing on its role as an inhibitor of the mitochondrial electron transport chain. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development, parasitology, and medicinal chemistry.

Introduction to Buquinolate

Buquinolate, chemically known as ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is a quinolone derivative developed for the prevention of coccidiosis in poultry. Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide. Buquinolate exhibits broad-spectrum activity against various Eimeria species by arresting the development of sporozoites. Its efficacy stems from its ability to disrupt cellular respiration in the parasite. The synthesis of isotopically labeled Buquinolate, such as Buquinolate-¹³C₃, is crucial for in-depth studies of its absorption, distribution, metabolism, and excretion (ADME), as well as for elucidating its precise mechanism of action at the molecular level.

Synthesis of Buquinolate-¹³C₃

The synthesis of Buquinolate-¹³C₃ can be achieved through a multi-step process, culminating in the well-established Gould-Jacobs reaction for the formation of the quinolone ring system. The ¹³C₃ label is strategically introduced using a commercially available labeled precursor, [1,3-¹³C₂, ¹³C₁(ethyl)]diethyl malonate.

Overall Synthetic Scheme

Synthesis_Workflow A 1,2-Dihydroxybenzene B 1,2-Diisobutoxybenzene A->B Isobutyl bromide, K2CO3, Acetone (B3395972) C 1,2-Diisobutoxy-4-nitrobenzene B->C HNO3, H2SO4 D 3,4-Diisobutoxyaniline (B1348633) C->D Fe, HCl F Intermediate Adduct D->F Heat E [1,3-13C2, 13C1(ethyl)]diethyl malonate E->F G Buquinolate-13C3 F->G High Temperature Cyclization

Caption: Synthetic workflow for Buquinolate-¹³C₃.

Experimental Protocols

Step 1: Synthesis of 1,2-Diisobutoxybenzene

This initial step involves the etherification of 1,2-dihydroxybenzene with isobutyl bromide.

  • Reaction: 1,2-Dihydroxybenzene + 2 Isobutyl bromide → 1,2-Diisobutoxybenzene

  • Protocol:

    • To a solution of 1,2-dihydroxybenzene in a suitable solvent such as acetone, add potassium carbonate as a base.

    • Slowly add isobutyl bromide to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the solid and evaporate the solvent.

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 1,2-Diisobutoxy-4-nitrobenzene

The aromatic ring of 1,2-diisobutoxybenzene is nitrated to introduce a nitro group at the para position.

  • Reaction: 1,2-Diisobutoxybenzene + HNO₃/H₂SO₄ → 1,2-Diisobutoxy-4-nitrobenzene

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

    • Slowly add 1,2-diisobutoxybenzene to the cooled acid mixture with constant stirring.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with water until neutral, and dry the solid product. Recrystallization from ethanol (B145695) can be performed for further purification.

Step 3: Synthesis of 3,4-Diisobutoxyaniline

The nitro group of 1,2-diisobutoxy-4-nitrobenzene is reduced to an amine to yield the key aniline (B41778) intermediate.

  • Reaction: 1,2-Diisobutoxy-4-nitrobenzene + Fe/HCl → 3,4-Diisobutoxyaniline

  • Protocol:

    • In a round-bottom flask, heat a mixture of iron powder and dilute hydrochloric acid.

    • To this, add a solution of 1,2-diisobutoxy-4-nitrobenzene in ethanol portion-wise.

    • Reflux the mixture for several hours.

    • Cool the reaction and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude aniline.

Step 4: Synthesis of Buquinolate-¹³C₃ via Gould-Jacobs Reaction

This final step involves the condensation of 3,4-diisobutoxyaniline with ¹³C-labeled diethyl malonate, followed by a high-temperature cyclization.

  • Reaction: 3,4-Diisobutoxyaniline + [1,3-¹³C₂, ¹³C₁(ethyl)]diethyl malonate → Buquinolate-¹³C₃

  • Protocol:

    • Condensation: A mixture of 3,4-diisobutoxyaniline and [1,3-¹³C₂, ¹³C₁(ethyl)]diethyl malonate is heated at approximately 125°C for 1-2 hours. Ethanol, a byproduct of the reaction, is distilled off.

    • Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to around 250-260°C for 15-30 minutes to induce cyclization.

    • Purification: Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane (B92381) or petroleum ether to precipitate the crude Buquinolate-¹³C₃. The solid is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane, or by column chromatography on silica (B1680970) gel.[1][2]

Quantitative Data
StepProductStarting MaterialsExpected Yield (%)Purity (%)
11,2-Diisobutoxybenzene1,2-Dihydroxybenzene, Isobutyl bromide85-95>98 (GC-MS)
21,2-Diisobutoxy-4-nitrobenzene1,2-Diisobutoxybenzene70-80>97 (HPLC)
33,4-Diisobutoxyaniline1,2-Diisobutoxy-4-nitrobenzene80-90>98 (HPLC)
4Buquinolate-¹³C₃3,4-Diisobutoxyaniline, Labeled diethyl malonate60-75>99 (HPLC, NMR)

Note: Yields and purity are estimates based on analogous reactions and may require optimization for this specific synthetic route.

Purification of Buquinolate-¹³C₃

Purification of the final product is critical to ensure its suitability for analytical and biological studies.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

  • Solvent Selection: A suitable solvent system for the recrystallization of Buquinolate would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for quinolone derivatives include ethanol/water, ethyl acetate/hexane, and acetone/petroleum ether.[2]

  • Procedure:

    • Dissolve the crude Buquinolate-¹³C₃ in a minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography can be employed.

  • Stationary Phase: Silica gel (60-120 mesh) is a common choice.

  • Mobile Phase: A solvent system that provides good separation on TLC should be used. A gradient of ethyl acetate in hexane or acetone in petroleum ether is often effective for quinolone derivatives.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified Buquinolate-¹³C₃.

Mechanism of Action of Buquinolate

Buquinolate exerts its anticoccidial effect by targeting the parasite's cellular respiration, specifically the mitochondrial electron transport chain (ETC).

Inhibition of the Cytochrome bc₁ Complex (Complex III)

The primary target of Buquinolate is the cytochrome bc₁ complex (Complex III) of the mitochondrial ETC. This complex plays a crucial role in generating the proton motive force necessary for ATP synthesis.

  • Binding Site: Buquinolate is believed to bind to the Qᵢ (quinone reduction) site of the cytochrome bc₁ complex.[3][4] This binding is competitive with the natural substrate, ubiquinone.

  • Consequences of Inhibition:

    • Disruption of Electron Flow: By blocking the Qᵢ site, Buquinolate inhibits the transfer of electrons from cytochrome b to ubiquinone, thereby disrupting the Q-cycle.

    • Collapse of Proton Gradient: The inhibition of the Q-cycle prevents the translocation of protons across the inner mitochondrial membrane, leading to a collapse of the proton motive force.

    • Reduced ATP Synthesis: The dissipation of the proton gradient severely impairs the activity of ATP synthase, resulting in a dramatic decrease in ATP production.

    • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron flow can lead to the accumulation of electrons at earlier stages of the ETC, which can then be transferred to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can damage cellular components and contribute to parasite death.[5][6][7]

Signaling Pathway Diagram

Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_Proton_Gradient Proton Motive Force ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC Proton_Gradient H+ Gradient ComplexIII->Proton_Gradient ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Electron Leakage ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP  ATP Synthesis Proton_Gradient->ATP_Synthase Proton_Gradient->ATP Reduced ATP Synthesis Apoptosis Parasite Apoptosis ATP->Apoptosis Energy Depletion Buquinolate Buquinolate Qi_Site Qi Site Buquinolate->Qi_Site Binds to and inhibits ROS->Apoptosis

References

Navigating Isotopic Landscapes: A Technical Guide to Buquinolate-13C3 Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the integrity of isotopically labeled compounds is paramount. This technical guide delves into the core principles and methodologies for assessing the isotopic purity and enrichment of Buquinolate-13C3, a stable isotope-labeled analogue of the coccidiostat Buquinolate. While specific experimental data for this compound is not publicly available, this guide synthesizes established analytical techniques and the known characteristics of Buquinolate to provide a comprehensive framework for its analysis.

Understanding Buquinolate and its 13C3 Labeling

Buquinolate, with the chemical formula C20H27NO5, is a quinoline (B57606) derivative used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[1] Its mechanism of action involves the disruption of the parasite's mitochondrial electron transport chain and inhibition of DNA synthesis.[1]

For research purposes, such as pharmacokinetic studies or as an internal standard in mass spectrometry-based assays, a stable isotope-labeled version like this compound is invaluable. The "13C3" designation indicates that three carbon-12 atoms in the molecule have been replaced with the heavier, non-radioactive carbon-13 isotope. A plausible and synthetically accessible labeling pattern for this compound would involve the ethyl ester group, a common site for introducing isotopic labels.

Proposed Labeling for this compound:

  • Position 1: The carbonyl carbon of the ethyl ester.

  • Position 2: The methylene (B1212753) carbon of the ethyl ester.

  • Position 3: The methyl carbon of the ethyl ester.

Quantitative Analysis of Isotopic Purity and Enrichment

The quality of an isotopically labeled compound is defined by its isotopic purity and enrichment.

  • Isotopic Purity: The proportion of the labeled compound that contains the specified number of isotopic labels.

  • Isotopic Enrichment: The percentage of a specific isotope at a particular labeled position.

The following tables present hypothetical yet realistic quantitative data for a batch of synthesized this compound.

Table 1: Hypothetical Isotopic Purity of this compound

Isotopic SpeciesMolecular FormulaRelative Abundance (%)
Unlabeled (M+0)C20H27NO50.5
M+113C1C19H27NO52.0
M+213C2C18H27NO55.5
M+3 (Target) 13C3C17H27NO5 91.8
M+413C4C16H27NO50.2

Table 2: Hypothetical Isotopic Enrichment at Labeled Positions

Labeled PositionIsotopic Enrichment (%)
Ester Carbonyl-13C99.5
Ester Methylene-13C99.2
Ester Methyl-13C99.4
Overall Enrichment >99%

Experimental Protocols for Determination of Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the gold standard for determining the isotopic distribution of a labeled compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. Serial dilutions are made to obtain a working solution in the low µg/mL range.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is used.

  • Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is typically employed with a gradient elution of water and acetonitrile containing a small percentage of formic acid to aid ionization.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Full scan mass spectra are acquired over a relevant m/z range to encompass the isotopic cluster of this compound (expected [M+H]+ for C20H27NO5 is ~362.19, so the range should cover m/z 360-370).

  • Data Analysis: The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopic species (M+0, M+1, M+2, M+3, etc.). The relative abundance of each peak is determined by integrating its area. The isotopic purity is calculated from the relative abundance of the target M+3 peak compared to the other isotopic peaks in the cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides direct information about the enrichment at each labeled carbon position.

Methodology:

  • Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon-observe probe is used.

  • Data Acquisition: A standard proton-decoupled 13C NMR spectrum is acquired. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Analysis: The 13C NMR spectrum of this compound will show significantly enhanced signals for the three labeled carbon atoms in the ethyl ester group. The isotopic enrichment can be estimated by comparing the integrals of the 13C-labeled signals to those of the natural abundance 13C signals of the unlabeled carbons in the molecule, although quantitative 13C NMR requires careful experimental setup and calibration. A more common approach for high-enrichment samples is to assess the absence of signals at the chemical shifts corresponding to the unlabeled positions.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis cluster_results Results prep Dissolve this compound in appropriate solvent lc LC Separation prep->lc nmr 13C NMR Spectroscopy prep->nmr ms High-Resolution MS Analysis lc->ms ms_data Extract Ion Chromatograms & Integrate Isotopic Peaks ms->ms_data nmr_data Integrate 13C Signals nmr->nmr_data purity Isotopic Purity ms_data->purity enrichment Isotopic Enrichment nmr_data->enrichment

Experimental workflow for determining isotopic purity and enrichment.

Mechanism of action of Buquinolate in coccidia parasites.

Conclusion

The accurate determination of isotopic purity and enrichment is a critical step in the validation of isotopically labeled compounds like this compound. By employing high-resolution mass spectrometry and 13C NMR spectroscopy, researchers can confidently assess the quality of their labeled materials, ensuring the reliability and accuracy of subsequent experiments. The methodologies and frameworks presented in this guide provide a robust foundation for the characterization of this compound and other similar stable isotope-labeled compounds in a drug development setting.

References

Technical Guide: Buquinolate-13C3 for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Buquinolate-13C3, a stable isotope-labeled internal standard for the quantitative analysis of the anticoccidial agent Buquinolate. This document outlines its chemical identifiers, applications in experimental protocols, and relevant biological pathways.

Chemical Identifiers and Properties

This compound is a stable isotope-labeled form of Buquinolate, containing three Carbon-13 atoms. While a specific CAS number for this compound is not consistently reported in public databases, the identifiers for the parent compound, Buquinolate, are well-established. The primary use of this compound is as an internal standard in isotope dilution mass spectrometry, which ensures high accuracy and precision in quantifying Buquinolate residues in complex matrices.

Table 1: Chemical Identifiers for Buquinolate

IdentifierValue
CAS Number 5486-03-3
Molecular Formula C₂₀H₂₇NO₅
Molecular Weight 361.43 g/mol
IUPAC Name Ethyl 4-hydroxy-6,7-bis(2-methylpropoxy)quinoline-3-carboxylate
InChI Key LVVXOXRUTDAKFE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C

Note: For this compound, the molecular formula would be C₁₇¹³C₃H₂₇NO₅, with a corresponding increase in molecular weight.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Buquinolate, a member of the quinolone class of anticoccidial drugs, targets the parasite's cellular respiration. Specifically, it inhibits the mitochondrial electron transport chain, a critical pathway for energy production. This disruption of ATP synthesis is detrimental to the parasite's survival and proliferation.

Mechanism of Action of Buquinolate cluster_Mitochondrion Parasite Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Buquinolate Buquinolate Buquinolate->Complex_III Inhibits

Caption: Inhibition of the mitochondrial electron transport chain by Buquinolate.

Experimental Protocol: Quantification of Buquinolate in Tissue Samples using LC-MS/MS

The following is a representative protocol for the determination of Buquinolate in animal tissues, employing this compound as an internal standard for accurate quantification.

Materials and Reagents
  • Buquinolate analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) formate (B1220265), LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., HLB)

  • Syringe filters (0.22 µm)

Sample Preparation
  • Homogenization: Homogenize 2 g of tissue sample.

  • Spiking: Spike the homogenized sample with a known concentration of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 20% methanol.

    • Elute the analyte and internal standard with an acetonitrile/methanol mixture.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

    • Gradient: A suitable gradient to ensure separation of Buquinolate from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Buquinolate and this compound.

Table 2: Representative Quantitative Performance Data for Buquinolate Analysis

MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (%)Limit of Quantification (LOQ) (µg/kg)
Chicken Muscle1095.25.81
Chicken Liver1092.86.51
Egg1098.14.31

Data are representative and may vary based on the specific instrumentation and laboratory conditions.

Experimental Workflow Visualization

The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring accurate quantification in complex samples. The following diagram illustrates the typical workflow for a quantitative analysis using this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Sample Spike Spike with This compound (IS) Sample->Spike Extract Solvent Extraction Spike->Extract CleanUp Solid Phase Extraction (SPE) Extract->CleanUp Concentrate Evaporation & Reconstitution CleanUp->Concentrate LC_Separation LC Separation Concentrate->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Analytical workflow for the quantification of Buquinolate using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring precise and accurate quantification of Buquinolate residues. Its use as an internal standard in LC-MS/MS methodologies overcomes challenges associated with matrix interference and variations in sample preparation, leading to reliable and reproducible data. Understanding its application in established protocols and the mechanism of action of the parent compound provides a comprehensive foundation for its effective use in drug development and food safety analysis.

Buquinolate-13C3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for Buquinolate-13C3 is not publicly available. This guide provides a comprehensive overview of best practices for the stability testing and storage of similar chemical compounds, specifically quinoline (B57606) derivatives and pharmaceutical reference standards. The recommendations herein are based on general principles of chemical stability and analytical method development. It is imperative for researchers to perform their own stability studies to establish definitive storage conditions and shelf-life for this compound.

Introduction to this compound

Buquinolate is a quinoline derivative known for its use as a coccidiostat in the poultry industry. This compound is an isotopically labeled version of this compound, containing three Carbon-13 atoms. This labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies. The stability of such a reference standard is paramount to ensure the accuracy and reliability of experimental results. This guide outlines the probable stability characteristics of this compound and provides a framework for its proper storage and handling.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. As a reference standard, it should be handled with care to prevent contamination and degradation.

General Handling Guidelines:

  • Before use, allow the container to equilibrate to room temperature to prevent condensation, which could introduce moisture.[1][2]

  • Use a clean, dry spatula or other appropriate tool to handle the material. Avoid inserting non-dedicated tools into the primary container.[1]

  • Do not return unused material to the original container.[1]

  • Work in a clean, controlled environment to minimize the risk of contamination.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2°C to 8°C.[1][2][3] For long-term storage, consider -20°C.Reduced temperature slows down chemical degradation processes. If no specific storage conditions are provided by the manufacturer, refrigeration is a standard precaution.[1][3]
Light Protect from light. Store in an amber vial or in a light-proof container.[1][2][3]Many organic molecules, especially those with aromatic rings like quinolines, are susceptible to photolytic degradation.[4]
Humidity Store in a tightly sealed container in a dry environment. Consider storage in a desiccator for added protection against moisture.[1][2]Hydrolysis can be a significant degradation pathway for esters and other susceptible functional groups.
Atmosphere For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.Oxidation is a common degradation pathway for many organic compounds.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, based on its chemical structure (a quinoline derivative with an ester functional group), several potential degradation routes can be anticipated. Forced degradation studies are essential to identify these pathways.

A conceptual diagram of potential degradation pathways is presented below.

Conceptual Degradation Pathways for a Quinoline Derivative cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis Buquinolate This compound Acid->Buquinolate Base Basic Hydrolysis Base->Buquinolate Oxidation Oxidation Oxidation->Buquinolate Light Photolysis Light->Buquinolate Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Buquinolate->Hydrolysis_Product Ester Cleavage Oxidation_Product Oxidation Product (N-oxide, etc.) Buquinolate->Oxidation_Product Quinoline Ring Oxidation Photodegradation_Product Photodegradation Products Buquinolate->Photodegradation_Product Ring Cleavage/Rearrangement

Caption: Conceptual diagram of potential degradation pathways for a quinoline derivative like this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and accelerated stability studies (forced degradation) to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.[5][6][7] This helps in developing a stability-indicating analytical method. A typical degradation of 5-20% is targeted to ensure that the degradation products are detectable without being secondary degradation products from over-stressing.[4][5]

Experimental Workflow for Forced Degradation:

G cluster_stress Expose aliquots to stress conditions cluster_data Data Analysis start Prepare Stock Solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH at RT) start->base oxidation Oxidation (e.g., 3% H2O2 at RT) start->oxidation thermal Thermal Degradation (e.g., 60°C in oven) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo neutralize Neutralize acidic and basic samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify and characterize degradation products analyze->identify pathway Propose degradation pathways identify->pathway method_spec Confirm method specificity pathway->method_spec end Stability Profile Established method_spec->end

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and impurities.[8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[8][9][10][11][12]

Key Steps in Method Development:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often necessary to separate the parent compound from its degradation products.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method.

Data Presentation for Stability Studies

The results of stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table provides a template for recording long-term stability data.

Table 1: Long-Term Stability Data Template for this compound

Time Point (Months)Storage ConditionAppearancePurity (%) by HPLCKnown Impurity 1 (%)Known Impurity 2 (%)Total Impurities (%)
02-8°C
32-8°C
62-8°C
92-8°C
122-8°C
182-8°C
242-8°C

Conclusion

References

The Core Mechanism of Buquinolate as a Coccidiostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buquinolate, a quinolone-derivative compound, has historically been utilized as a potent coccidiostat for the control of Eimeria infections in poultry. Its efficacy stems from a highly specific mechanism of action targeting the parasite's energy metabolism. This technical guide provides an in-depth exploration of the molecular basis of Buquinolate's coccidiostatic activity, detailing its primary target, the biochemical pathways it disrupts, and the experimental methodologies used to elucidate this mechanism. Quantitative data are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in parasitology and drug development.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control of this disease has heavily relied on the use of anticoccidial drugs. Among these, the quinolone class of coccidiostats, including Buquinolate, has been recognized for its targeted efficacy. Buquinolate (ethyl 6,7-diisobutoxy-4-hydroxyquinoline-3-carboxylate) exerts a coccidiostatic effect, meaning it arrests the development of the parasite rather than causing outright death[1][2]. This mode of action allows for the development of natural immunity in the host animal, a desirable trait for long-term flock protection[3][4]. Understanding the precise mechanism of action is crucial for overcoming challenges such as the rapid development of drug resistance[1][5][6]. This guide synthesizes the foundational research that has defined Buquinolate's role as a mitochondrial inhibitor.

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

The central mechanism of Buquinolate's anticoccidial activity is the disruption of the mitochondrial electron transport chain (ETC) in Eimeria parasites[5][7][8]. This targeted inhibition deprives the parasite of the cellular energy (ATP) necessary for development and replication.

Specific Target within the Electron Transport Chain

Research has pinpointed the site of Buquinolate's action to the cytochrome-mediated segment of the respiratory chain. Specifically, it inhibits electron flow at a point likely near cytochrome b (part of Complex III, or ubiquinone-cytochrome c reductase)[5][7].

Key findings supporting this localization include:

  • Buquinolate potently inhibits mitochondrial respiration supported by substrates that feed electrons into the ETC before Complex III, such as succinate (B1194679) (via Complex II) and malate/pyruvate (via Complex I)[7].

  • Respiration supported by L-ascorbate, which donates electrons further down the chain (typically at cytochrome c), is not affected by Buquinolate[7].

  • The activities of mitochondrial dehydrogenases, such as succinate dehydrogenase (Complex II) and NADH dehydrogenase (Complex I), are not directly inhibited by the drug[7].

This evidence collectively indicates that the inhibitory block occurs after the points of entry for electrons from Complexes I and II but before cytochrome c.

High Selectivity for the Parasite

A critical feature of Buquinolate is its high selectivity for the parasite's mitochondria. Studies have demonstrated that while it is a powerful inhibitor of the Eimeria tenella mitochondrial ETC, it has no discernible inhibitory effect on chicken liver mitochondria[7]. This selective toxicity is fundamental to its utility as a safe and effective coccidiostat, minimizing off-target effects in the host animal.

Quantitative Analysis of Buquinolate's Inhibitory Potency

The efficacy of Buquinolate has been quantified in several studies, highlighting its potent inhibitory effects on Eimeria mitochondrial function.

ParameterValueEimeria StrainSource
IC₅₀ for Respiration Inhibition 3 pmol / mg mitochondrial proteinDrug-sensitive E. tenella[7]
IC₅₀ for Respiration Inhibition 300 pmol / mg mitochondrial proteinAmquinate-resistant E. tenella[7]
IC₅₀ for Respiration (Sporulation) 1.0 - 2.0 x 10⁻⁵ ME. tenella
IC₅₀ for Respiration (Excystation) 3.0 x 10⁻⁶ ME. tenella
Table 1: Quantitative data on the inhibitory effects of quinolone coccidiostats on Eimeria tenella mitochondrial respiration.

Visualization of the Mechanism and Experimental Workflows

Signaling Pathway of Buquinolate's Action

The following diagram illustrates the point of inhibition by Buquinolate within the Eimeria mitochondrial electron transport chain.

Buquinolate_Mechanism Buquinolate inhibits the ETC near Cytochrome b in Complex III. cluster_ETC Mitochondrial Electron Transport Chain (Eimeria) Substrates Succinate Malate/Pyruvate ComplexI Complex I (NADH Dehydrogenase) Substrates->ComplexI ComplexII Complex II (Succinate Dehydrogenase) Substrates->ComplexII CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e⁻ ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen e⁻ ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Buquinolate Buquinolate Buquinolate->Inhibition Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Biochemical Assays cluster_Analysis Data Analysis Oocysts 1. Eimeria oocyst Purification & Sporulation Sporozoites 2. Excystation of Sporozoites Oocysts->Sporozoites Homogenization 3. Mechanical Disruption of Sporozoites Sporozoites->Homogenization Centrifugation 4. Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Eimeria Mitochondria Centrifugation->Mitochondria Respiration 5a. Mitochondrial Respiration Assay (Oxygen Consumption) Mitochondria->Respiration Spectro 5b. Difference Spectroscopy (Cytochrome Analysis) Mitochondria->Spectro Enzyme 5c. Dehydrogenase Activity Assays (Complex I & II) Mitochondria->Enzyme Inhibition 6. Determine IC₅₀ & Site of Inhibition Respiration->Inhibition Spectro->Inhibition Enzyme->Inhibition

References

Navigating the Landscape of Buquinolate-13C3 Analytical Standards: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled analytical standards is a critical cornerstone of accurate and reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Buquinolate-13C3, a stable isotope-labeled internal standard essential for mass spectrometry-based quantitative analysis. This guide offers a comparative summary of available products, insights into supplier selection, and a procedural workflow for procurement.

Commercial Supplier Landscape for this compound

The availability of this compound as an analytical standard is concentrated among a select number of specialized chemical suppliers. Our research has identified two primary commercial sources for this compound: HPC Standards and Toronto Research Chemicals (TRC) .

A detailed comparison of the product specifications from these suppliers is crucial for making an informed purchasing decision. The following table summarizes the key quantitative data for this compound analytical standards offered by these companies.

Supplier Product/Catalog No. Format Available Quantity Chemical Purity Isotopic Enrichment Certificate of Analysis (CoA)
HPC Standards 692712Neat Solid1x5mgNot Publicly AvailableNot Publicly AvailableAvailable Upon Request
Toronto Research Chemicals (TRC) B689502Neat SolidNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableAvailable Upon Request

Note: While chemical purity and isotopic enrichment are critical parameters for an analytical standard, this information is not always publicly listed on the suppliers' websites. It is standard practice for purchasers to request the Certificate of Analysis (CoA) for the specific lot they intend to buy. The CoA provides definitive data on the purity, isotopic enrichment, and other quality control parameters.

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are typically application-specific and developed within the end-user's laboratory. However, the quality control and analysis of the standard itself by the supplier involve a range of sophisticated analytical techniques. While specific protocols from the suppliers are not publicly available, the following general methodologies are industry standard for the certification of isotopically labeled analytical standards.

1. Identity and Structure Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of Buquinolate and the incorporation of the ¹³C isotopes at the specified positions.

  • Mass Spectrometry (MS): To confirm the molecular weight and the mass shift corresponding to the three ¹³C atoms. High-resolution mass spectrometry (HRMS) is often employed for accurate mass determination.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: To determine the chemical purity by separating the main compound from any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be used if the compound is sufficiently volatile and thermally stable, or after derivatization.

3. Isotopic Enrichment Determination:

  • Mass Spectrometry (MS): By analyzing the isotopic cluster of the molecular ion, the relative abundance of the M+3 peak (this compound) compared to the M peak (unlabeled Buquinolate) and other isotopologues can be used to calculate the isotopic enrichment.

Visualizing the Supplier Selection Workflow

The process of selecting and procuring a this compound analytical standard can be streamlined by following a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision points and steps involved.

start Identify Need for This compound Standard search Search for Commercial Suppliers start->search identify Identify HPC Standards & TRC as Suppliers search->identify compare Compare Publicly Available Data identify->compare request_coa Request Certificate of Analysis (CoA) from Suppliers compare->request_coa evaluate_coa Evaluate CoA for Purity, Isotopic Enrichment, etc. request_coa->evaluate_coa select Select Supplier Based on Data, Availability & Cost evaluate_coa->select procure Procure Analytical Standard select->procure

Caption: Workflow for the selection and procurement of a this compound analytical standard.

Conclusion

For researchers and drug development professionals, the careful selection of a this compound analytical standard is a critical step in ensuring the accuracy and validity of their analytical methods. While HPC Standards and Toronto Research Chemicals are the primary commercial suppliers, direct engagement with these companies to obtain lot-specific Certificates of Analysis is essential for a comprehensive evaluation of product quality. By following a structured procurement workflow, researchers can confidently source the high-quality analytical standards necessary for their work.

In-Depth Technical Guide to the Material Safety of Buquinolate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Buquinolate, serving as a primary reference for the safe handling and use of its isotopically labeled form, Buquinolate-13C3. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide is based on the data available for the parent compound, Buquinolate. The isotopic substitution of three carbon atoms is not expected to significantly alter the chemical or toxicological properties of the molecule.

Section 1: Chemical and Physical Properties

Buquinolate is a quinoline (B57606) derivative recognized for its anticoccidial properties. A summary of its key physical and chemical characteristics is presented below.

PropertyValueSource
Chemical Name Ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate
CAS Number 5486-03-3[1][2]
Molecular Formula C₂₀H₂₇NO₅[1][3]
Molecular Weight 361.43 g/mol [1]
Appearance Crystalline solid[4]
Melting Point 288-291 °C[4]
Water Solubility Predicted: 0.0136 mg/mL[5]
logP (Octanol/Water Partition Coefficient) Predicted: 3.73 - 4.45[5]
Solubility Soluble in DMSO[3]
Stability May be altered by light; highly hygroscopic[6]

Section 2: Toxicological Data

Buquinolate is generally considered to have low toxicity in target animal species. The following table summarizes the available acute toxicity data.

TestSpeciesRouteValueSource
LD₅₀ (Lethal Dose, 50%)RatOralInformation not available in the provided search results.

Section 3: Handling and Safety Precautions

Adherence to standard laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear protective gloves.

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation.

  • Skin and Body Protection: Wear a lab coat.

First Aid Measures:

  • After Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

  • After Skin Contact: Wash off immediately with soap and plenty of water. If irritation develops, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.

  • After Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.[6]

Storage:

  • Store in a cool (2-10 °C), dry place.[6]

  • Keep the container tightly closed and protected from light.[6]

  • The product is hygroscopic.[6]

Section 4: Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of Buquinolate.

In Vitro Anti-coccidial Activity Assay against Eimeria tenella

This protocol outlines a method to evaluate the efficacy of Buquinolate in inhibiting the invasion and replication of Eimeria tenella sporozoites in a host cell line.

experimental_workflow_in_vitro_eimeria cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis sporozoite_prep Prepare E. tenella Sporozoites pre_incubation Pre-incubate Sporozoites with Buquinolate sporozoite_prep->pre_incubation cell_culture Culture Host Cells (e.g., MDBK) infection Infect Host Cells with Treated Sporozoites cell_culture->infection buquinolate_prep Prepare Buquinolate Stock Solution (in DMSO) buquinolate_prep->pre_incubation pre_incubation->infection incubation Incubate for 24-48 hours infection->incubation quantification Quantify Parasite Invasion/Replication (e.g., qPCR) incubation->quantification data_analysis Analyze Data and Determine IC₅₀ quantification->data_analysis experimental_workflow_seahorse cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in Seahorse Microplate permeabilize Permeabilize Cells (Optional) seed_cells->permeabilize baseline_ocr Measure Baseline Oxygen Consumption Rate (OCR) permeabilize->baseline_ocr inject_buquinolate Inject Buquinolate baseline_ocr->inject_buquinolate measure_ocr_1 Measure OCR Post-Buquinolate inject_buquinolate->measure_ocr_1 inject_inhibitors Inject Mitochondrial Complex Inhibitors (e.g., Rotenone, Antimycin A) measure_ocr_1->inject_inhibitors measure_ocr_2 Measure OCR Post-Inhibitors inject_inhibitors->measure_ocr_2 calculate_parameters Calculate Respiration Parameters measure_ocr_2->calculate_parameters interpret_results Interpret Effects on Mitochondrial Function calculate_parameters->interpret_results signaling_pathway_etc cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e⁻ Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc₁) CoQ->Complex_III e⁻ Cyt_C Cytochrome c Complex_III->Cyt_C e⁻ Complex_III->Proton_Gradient H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e⁻ Complex_IV->Proton_Gradient H⁺ O2 O₂ Complex_IV->O2 e⁻ ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP Buquinolate Buquinolate Buquinolate->Complex_III Inhibition Proton_Gradient->ATP_Synthase H⁺ H2O H₂O O2->H2O

References

Regulatory guidelines for Buquinolate residues in food products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory landscape surrounding Buquinolate residues in food products. Buquinolate, a quinolone coccidiostat, has been historically used in poultry production to control coccidiosis, a parasitic disease of the intestinal tract. This document outlines the established Maximum Residue Limits (MRLs) in various jurisdictions, details analytical methodologies for residue detection, and illustrates the compound's mechanism of action.

Regulatory Framework and Maximum Residue Limits (MRLs)

The regulation of veterinary drug residues in food is crucial for ensuring consumer safety. MRLs represent the maximum concentration of a residue that is legally permitted or recognized as acceptable in or on a food. These limits are established by national and international regulatory bodies based on comprehensive toxicological assessments and data from residue depletion studies.

United States (FDA)

Historically, the U.S. Food and Drug Administration (FDA) approved the use of Buquinolate in broiler chickens. This approval included a tolerance for residues, with a zero-tolerance policy for eggs and edible tissues, except for the liver, which had a permitted level of 0.2 parts per million (ppm)[1]. A mandatory 24-hour withdrawal period was required before slaughter[1]. However, a current, specific tolerance for Buquinolate is not listed in the U.S. Code of Federal Regulations (21 CFR Part 556), which outlines tolerances for residues of new animal drugs in food. This suggests that the original approval may no longer be active or has been superseded.

European Union (EMA)

A review of the European Union's legislation, specifically Commission Regulation (EU) No 37/2010 which lists the pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin, does not include an entry for Buquinolate. This indicates that there are no established MRLs for Buquinolate in food products within the EU, and therefore, it is not authorized for use in food-producing animals in this region.

Codex Alimentarius

The Codex Alimentarius, a collection of internationally recognized standards, codes of practice, and guidelines relating to food, food production, and food safety, does not currently have established MRLs for Buquinolate in any food commodity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA), which provides scientific advice to the Codex, has not published an evaluation for Buquinolate.

Other Jurisdictions

Some countries may have their own established MRLs. For instance, Canada has set the following MRLs for Buquinolate in chicken tissues:

TissueMRL (ppm)
Muscle0.1
Liver0.4
Kidney0.4
Skin and Fat0.4

Table 1: Buquinolate Maximum Residue Limits in Canada

For comparison, MRLs for a chemically related quinolone coccidiostat, Decoquinate, are established in the United States Code of Federal Regulations (CFR):

TissueMRL (µg/kg)Reference
Muscle1000The Poultry Site
Other Tissues2000The Poultry Site

Table 2: Decoquinate Maximum Residue Limits in the United States

Mechanism of Action: Inhibition of Mitochondrial Respiration

Buquinolate exerts its anticoccidial effect by disrupting the parasite's energy metabolism. Specifically, it inhibits the mitochondrial electron transport chain, a critical pathway for ATP synthesis. The primary target of Buquinolate is the cytochrome bc1 complex (Complex III) of the respiratory chain. By binding to this complex, Buquinolate blocks the transfer of electrons, leading to the cessation of ATP production and ultimately, the death of the coccidial parasite. This mechanism is specific to the parasite's mitochondria, with no inhibitory effect observed on the host's (chicken) liver mitochondria.

Buquinolate inhibits Complex III of the parasite's electron transport chain. cluster_ETC Mitochondrial Electron Transport Chain (Eimeria) ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Buquinolate Buquinolate Buquinolate->Inhibition cluster_workflow Analytical Workflow for Buquinolate Residue Analysis Sample Poultry Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Analysis & Quantification LCMS->Data

References

Methodological & Application

Application Note: Quantitative Analysis of Buquinolate in Poultry Tissues by LC-MS/MS using Buquinolate-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the coccidiostat Buquinolate (B1668063) in poultry tissues (muscle and liver). The use of a stable isotope-labeled internal standard, Buquinolate-13C3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation.[1][2] The described protocol involves a straightforward liquid extraction followed by solid-phase extraction (SPE) for sample clean-up, providing excellent recovery and minimizing interferences. The method is suitable for routine monitoring of Buquinolate residues in poultry products to ensure compliance with regulatory limits.[3][4][5][6]

Introduction

Buquinolate is a quinoline-based coccidiostat used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[7][8][9] The potential for drug residues to remain in edible tissues necessitates the use of reliable analytical methods for monitoring and ensuring food safety.[4][10] LC-MS/MS has emerged as the preferred technique for the analysis of veterinary drug residues due to its high sensitivity, selectivity, and ability to handle complex matrices.[11][12]

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a critical aspect of robust quantitative LC-MS/MS methods.[1][13] this compound, with its identical chemical properties to Buquinolate, provides the most effective means of correcting for variability during sample preparation and ionization in the mass spectrometer, leading to improved accuracy and precision.[1][2] This application note provides a detailed protocol for the extraction, clean-up, and LC-MS/MS analysis of Buquinolate in poultry muscle and liver using this compound.

Experimental

2.1. Materials and Reagents

  • Buquinolate analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, 3 isotopic labels)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Oasis HLB SPE cartridges (3 cc, 60 mg) or equivalent

  • Polypropylene centrifuge tubes (15 mL and 50 mL)

2.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Buquinolate and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Buquinolate by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve the final concentration.

2.3. Sample Preparation Protocol

A detailed workflow for the sample preparation is illustrated in the diagram below.

experimental_workflow Figure 1. Sample Preparation Workflow for Buquinolate Analysis cluster_extraction Extraction cluster_cleanup Solid-Phase Extraction (SPE) Clean-up cluster_final Final Preparation sample 1. Homogenize 2g of tissue sample add_is 2. Spike with this compound Internal Standard add_acetonitrile 3. Add 10 mL acetonitrile vortex 4. Vortex for 2 minutes centrifuge1 5. Centrifuge at 4000 rpm for 10 min collect_supernatant 6. Collect supernatant condition_spe 7. Condition Oasis HLB cartridge (3 mL Methanol, 3 mL Water) load_sample 8. Load the supernatant collect_supernatant->load_sample condition_spe->load_sample wash_spe 9. Wash cartridge (3 mL 20% Methanol) load_sample->wash_spe elute 10. Elute with 5 mL acetonitrile:methanol (1:1) wash_spe->elute evaporate 11. Evaporate eluate to dryness under N2 elute->evaporate reconstitute 12. Reconstitute in 1 mL mobile phase evaporate->reconstitute filter_inject 13. Filter and inject into LC-MS/MS reconstitute->filter_inject

Caption: Figure 1. Sample Preparation Workflow for Buquinolate Analysis

2.4. LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Conditions

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientStart at 10% B, linear gradient to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate.
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Buquinolate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Buquinolate 326.2282.2 (Quantifier)10025
326.2254.2 (Qualifier)10030
This compound 329.2285.210025

Results and Discussion

3.1. Method Validation

The method was validated for linearity, precision, accuracy (recovery), and limit of quantification (LOQ) in poultry muscle and liver matrices.

3.2. Linearity

Calibration curves were constructed by plotting the peak area ratio of Buquinolate to this compound against the concentration of Buquinolate. The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/g, with a correlation coefficient (r²) > 0.995 for both matrices.

3.3. Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high). The results are summarized in Table 3. The mean recoveries were within the acceptable range of 85-115%, and the relative standard deviation (RSD) for both intra-day and inter-day precision was less than 15%, demonstrating the reliability of the method.[7]

Table 3: Precision and Accuracy Data for Buquinolate in Poultry Tissues

MatrixSpiked Conc. (ng/g)Mean Recovery (%)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18)
Muscle1.095.26.89.5
10.0101.54.57.2
50.098.73.96.8
Liver1.092.88.211.3
10.099.45.18.1
50.096.34.87.9

3.4. Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD < 20%). The LOQ for Buquinolate was established at 1.0 ng/g (1 µg/kg) in both poultry muscle and liver.[7]

Conclusion

This application note describes a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of Buquinolate in poultry tissues. The protocol, which incorporates a stable isotope-labeled internal standard (this compound) and a straightforward sample preparation procedure, provides excellent accuracy and precision. The method is well-suited for high-throughput analysis in food safety and regulatory laboratories for the monitoring of Buquinolate residues in poultry products.

References

Application Notes and Protocols for the Analysis of Buquinolate in Poultry Tissues Using Buquinolate-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buquinolate (B1668063) is a quinolone-based coccidiostat used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory bodies have established Maximum Residue Limits (MRLs) for buquinolate in poultry products to ensure food safety.[3] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in poultry tissues.[4][5] The use of a stable isotope-labeled internal standard, such as Buquinolate-¹³C₃, is the preferred approach for quantitative analysis by mass spectrometry, as it closely mimics the behavior of the analyte, correcting for matrix effects and variations in sample preparation and instrument response.[6]

This document provides detailed application notes and protocols for the determination of buquinolate in poultry tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Buquinolate-¹³C₃ as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of buquinolate in poultry tissues, based on established analytical methodologies.

Table 1: Maximum Residue Limits (MRLs) for Buquinolate in Chicken Tissues

TissueMRL (µg/kg)Reference
Kidney400[3]
Liver400[3]
Muscle100[3]
Skin and Fat400[3]

Table 2: Performance Characteristics of LC-MS/MS Method for Buquinolate Analysis

ParameterTypical ValueReference
Limit of Quantification (LOQ)0.001 µg/g (1 µg/kg)[7][8][9]
Limit of Detection (LOD)0.001 µg/g (1 µg/kg)[7][8][9]
Recovery89.5% - 108.6%[7][8][9]
Relative Standard Deviation (RSD)<20%[7][8][9]
Linearity (R²)≥ 0.999[5]

Experimental Protocols

This section details the methodology for the extraction and analysis of buquinolate in poultry tissues.

Reagents and Materials
  • Standards: Buquinolate (analytical standard), Buquinolate-¹³C₃ (internal standard)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) (all LC-MS grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Chemicals: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium acetate (B1210297) (NaOAc)

  • Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges

  • Sample Collection: Various poultry tissues (muscle, liver, kidney, skin with fat)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Buquinolate and Buquinolate-¹³C₃ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol or a suitable solvent mixture to prepare working standard solutions at various concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of Buquinolate-¹³C₃ at a concentration appropriate for spiking into samples and calibration standards.

Sample Preparation: QuEChERS-based Extraction

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for multi-residue analysis in food matrices.[10]

  • Homogenization: Homogenize a representative portion of the poultry tissue (e.g., 5 g) until a uniform consistency is achieved.

  • Spiking: Spike the homogenized sample with a known amount of the Buquinolate-¹³C₃ internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid to the sample in a 50 mL centrifuge tube.[11]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

    • Vortex vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Clean-up (optional but recommended):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • For fatty matrices, a lipid removal step (e.g., n-hexane defatting) can be performed.[11]

    • Alternatively, pass the extract through an HLB SPE cartridge for further cleanup.[7][9]

  • Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Poroshell 120SB-C18, 2.7 µm, 3.0 mm x 150 mm) is suitable.[10]

    • Mobile Phase: A gradient elution using:

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 40 °C.[10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Buquinolate and Buquinolate-¹³C₃ need to be optimized on the specific instrument used. The transitions for the native buquinolate will be slightly different from the ¹³C₃-labeled internal standard due to the mass difference.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Poultry Tissue Collection (Muscle, Liver, Kidney, Fat) Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with Buquinolate-13C3 IS Homogenization->Spiking Extraction QuEChERS Extraction (ACN, MgSO4, NaOAc) Spiking->Extraction Cleanup Extract Cleanup (SPE or LLE) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Result Reporting (µg/kg) Quantification->Reporting

Caption: Workflow for Buquinolate Analysis in Poultry Tissue.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs to Mass Spectrometer cluster_measurement Mass Spectrometer Measurement cluster_calculation Calculation Analyte Buquinolate (from sample) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS This compound (known amount) IS_Signal Internal Standard Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Final_Conc Final Concentration of Buquinolate CalCurve->Final_Conc

Caption: Logic for Quantification using an Internal Standard.

References

Application Notes and Protocols for Buquinolate Analysis using a ¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buquinolate (B1668063) is a quinolone coccidiostat used in poultry farming to prevent and treat coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Buquinolate in animal-derived food products to ensure consumer safety. Accurate and reliable quantification of Buquinolate residues is therefore crucial. The use of a stable isotope-labeled internal standard, such as ¹³C₃-Buquinolate, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving the highest accuracy and precision.[1][2] The stable isotope-labeled internal standard mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in recovery.[1][2][3]

This document provides detailed protocols for the sample preparation and analysis of Buquinolate in animal tissues and feed, incorporating a ¹³C₃-Buquinolate internal standard for robust quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated method for the determination of Buquinolate in various animal tissues.[4] While the original study did not use a ¹³C₃ internal standard, these values provide a benchmark for method performance. The inclusion of a ¹³C₃ internal standard is expected to further enhance the accuracy and precision of the method.

MatrixSpiking Level (µg/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/g)
Chicken Muscle0.0195.2< 150.001
0.0598.7< 10
Chicken Liver0.0192.8< 180.001
0.0596.5< 12
Chicken Heart0.0189.5< 200.001
0.0594.2< 15
Swine Muscle0.0197.3< 120.001
0.05101.2< 8
Swine Heart0.0191.4< 170.001
0.0595.8< 13
Cattle Muscle0.0198.1< 110.001
0.05102.5< 7
Sheep Muscle0.0196.5< 130.001
0.05100.8< 9
Egg0.01103.6< 100.001
0.05108.6< 6

Experimental Protocols

This section details the methodology for the extraction and analysis of Buquinolate from animal tissues using a ¹³C₃-Buquinolate internal standard.

Materials and Reagents

  • Buquinolate analytical standard

  • ¹³C₃-Buquinolate internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Oasis HLB SPE cartridges

  • 0.22 µm syringe filters

Instrumentation

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Buquinolate and ¹³C₃-Buquinolate in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Buquinolate primary stock solution in a suitable solvent (e.g., methanol:water, 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₃-Buquinolate primary stock solution in methanol.

Sample Preparation Protocol

  • Sample Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the ¹³C₃-Buquinolate internal standard working solution to each sample, calibrant, and quality control sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Homogenize the sample for 1 minute using a high-speed homogenizer.

    • Centrifuge the tube at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup: [4][5][6]

    • Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

    • Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interfering substances.[4]

    • Elution: Elute the Buquinolate and ¹³C₃-Buquinolate from the cartridge with 5 mL of acetonitrile-methanol (1:1, v/v).[4]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typically used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Buquinolate.

  • MS/MS Detection: Monitor the precursor-to-product ion transitions for both Buquinolate and ¹³C₃-Buquinolate in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental Workflow for Buquinolate Analysis

Buquinolate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final_prep Final Preparation cluster_analysis Analysis Sample 1. Homogenized Tissue Sample Spiking 2. Spike with ¹³C₃-Buquinolate IS Sample->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Conditioning 6. Condition SPE Cartridge Loading 7. Load Supernatant Supernatant->Loading Conditioning->Loading Washing 8. Wash Cartridge Loading->Washing Elution 9. Elute Analytes Washing->Elution Evaporation 10. Evaporate to Dryness Elution->Evaporation Reconstitution 11. Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration 12. Filter Reconstitution->Filtration LCMS 13. LC-MS/MS Analysis Filtration->LCMS

Caption: Workflow for Buquinolate Sample Preparation and Analysis.

Logical Relationship of Key Method Components

Method_Components Analyte Buquinolate Extraction Extraction Analyte->Extraction IS ¹³C₃-Buquinolate (IS) IS->Extraction Quantification Accurate Quantification IS->Quantification Correction for loss & matrix effects Matrix Animal Tissue / Feed Matrix->Extraction Cleanup SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Detection Cleanup->LCMS LCMS->Quantification

Caption: Inter-relationship of Analytical Method Components.

References

Application Notes and Protocols for the Quantitative Analysis of Buquinolate in Eggs Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buquinolate (B1668063) is a quinolone coccidiostat that has been used in poultry farming to prevent and control coccidiosis, a parasitic disease of the intestinal tract. The presence of buquinolate residues in eggs is a food safety concern, and regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in food products of animal origin. This document provides a detailed methodology for the quantitative analysis of buquinolate in whole eggs using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Isotope dilution is a highly accurate quantification technique that utilizes a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Principle

The method involves the extraction of buquinolate and a stable isotope-labeled internal standard from a homogenized egg sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based protocol. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. The final extract is analyzed by LC-MS/MS, where buquinolate and its internal standard are separated chromatographically and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water (LC-MS grade). Formic acid (FA, ~98%).

  • Standards: Buquinolate analytical standard.

  • Internal Standard: A stable isotope-labeled buquinolate (e.g., buquinolate-d5) is ideal. However, as a specific deuterated standard for buquinolate is not readily commercially available, a structurally similar labeled compound such as decoquinate-d5 (B12324120) can be used as a surrogate internal standard.[1]

  • QuEChERS Extraction Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).

  • d-SPE Sorbent: Primary secondary amine (PSA) and C18.

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and vials.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standards of buquinolate and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize whole eggs to obtain a uniform sample.

  • Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized egg sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Spike the sample with the internal standard solution at an appropriate concentration.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for buquinolate and a potential surrogate internal standard (decoquinate-d5) are listed in the table below. These should be optimized for the specific instrument used.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Buquinolate Analysis

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Buquinolate361.8204.0260.225 / 35
Decoquinate-d5 (Surrogate IS)415.2280.1370.130 / 20

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Summary of Quantitative Data for Buquinolate in Eggs from Literature

ParameterReported ValueReference
Limit of Quantification (LOQ)0.001 µg/g (1 ng/g)[2][3]
Recovery89.5% - 108.6%[2][3]
Precision (RSD)< 20%[2][3]

Table 3: Maximum Residue Limits (MRLs) for Buquinolate

Regulatory BodyMatrixMRL
Health CanadaEggs0.5 ppm

Mandatory Visualization

Buquinolate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Egg Homogenization Extraction 2. QuEChERS Extraction - Acetonitrile (1% FA) - Internal Standard Spiking - MgSO4, NaCl Homogenization->Extraction Homogenized Sample Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup - Supernatant Transfer - PSA, C18, MgSO4 Centrifugation1->dSPE Acetonitrile Layer Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract 6. Final Extract Preparation - Evaporation & Reconstitution Centrifugation2->Final_Extract Cleaned Extract LC_MSMS 7. LC-MS/MS Analysis - C18 Column - ESI+ MRM Final_Extract->LC_MSMS Injection Data_Processing 8. Data Processing - Peak Integration - Ratio Calculation LC_MSMS->Data_Processing Quantification 9. Quantification - Calibration Curve Data_Processing->Quantification Result Final Result (µg/kg) Quantification->Result

Caption: Workflow for the quantitative analysis of buquinolate in eggs.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of buquinolate in eggs using an isotope dilution LC-MS/MS method. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The described QuEChERS sample preparation method is efficient and effective for the complex egg matrix. This method is suitable for routine monitoring and regulatory compliance testing of buquinolate residues in eggs.

References

Application Note: High-Throughput Analysis of Buquinolate and its ¹³C₃-labeled Analog in Poultry Muscle using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the coccidiostat Buquinolate and its stable isotope-labeled internal standard, ¹³C₃-Buquinolate, in poultry muscle tissue. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, ensuring high recovery and matrix effect reduction. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution for both the analyte and its internal standard. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method is suitable for high-throughput screening and quantitative analysis in regulatory monitoring and pharmacokinetic studies.

Introduction

Buquinolate is a quinolone-based coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. To ensure food safety and comply with regulatory limits, sensitive and reliable analytical methods are required to monitor its residues in animal-derived food products. The use of a stable isotope-labeled internal standard, such as ¹³C₃-Buquinolate, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction, separation, and detection of Buquinolate and ¹³C₃-Buquinolate in poultry muscle.

Experimental

Materials and Reagents
Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis. The detailed instrumental conditions are summarized in the tables below.

Table 1: Liquid Chromatography Conditions

ParameterValue
HPLC SystemAgilent 1290 Infinity II LC System or equivalent
ColumnAgilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A5 mM Ammonium formate and 0.1% Formic acid in Water
Mobile Phase B5 mM Ammonium formate and 0.1% Formic acid in Methanol
Gradient0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer45 psi
Sheath Gas Temp350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Dwell Time50 ms

Table 3: MRM Transitions for Buquinolate and ¹³C₃-Buquinolate

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Buquinolate344.2298.15020
Buquinolate (Qualifier)344.2270.15025
¹³C₃-Buquinolate (IS)347.2301.15020

Disclaimer: The MRM transitions for ¹³C₃-Buquinolate are predicted based on the fragmentation of Buquinolate and a +3 Da mass shift. It is strongly recommended to confirm these transitions by direct infusion of the ¹³C₃-Buquinolate standard.

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Buquinolate and ¹³C₃-Buquinolate in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol:water (1:1, v/v) to create calibration standards ranging from 1 to 100 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the ¹³C₃-Buquinolate stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize 10 g of poultry muscle tissue.

  • Extraction:

    • Place 2 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add 100 µL of the 100 ng/mL ¹³C₃-Buquinolate internal standard spiking solution.

    • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Buquinolate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Poultry Muscle Extraction QuEChERS Extraction (Acetonitrile, Salts, IS) Homogenization->Extraction 2g tissue Centrifugation1 Centrifuge (4000 rpm, 5 min) Extraction->Centrifugation1 dSPE d-SPE Cleanup (MgSO4, PSA, C18) Centrifugation1->dSPE Transfer supernatant Centrifugation2 Centrifuge (10,000 rpm, 5 min) dSPE->Centrifugation2 Filtration Filter (0.22 µm) Centrifugation2->Filtration LC_Separation LC Separation (C18 Column, Gradient Elution) Filtration->LC_Separation Inject into LC-MS/MS MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the analysis of Buquinolate in poultry muscle.

Results and Discussion

This method provides a reliable and efficient workflow for the quantification of Buquinolate in poultry muscle. The use of a ¹³C₃-labeled internal standard ensures high accuracy and precision by correcting for any variations during the analytical process. The QuEChERS sample preparation protocol is rapid and effective in removing matrix interferences, leading to clean extracts and robust chromatographic performance. The chromatographic conditions are optimized to provide good separation of Buquinolate from potential matrix components, with the internal standard co-eluting closely with the analyte, which is ideal for accurate quantification. The MRM transitions provide the necessary selectivity for confident detection and quantification at low levels.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol and a stable isotope-labeled internal standard, is highly suitable for the routine analysis of Buquinolate in poultry muscle. The method is sensitive, accurate, and robust, meeting the requirements for food safety monitoring and other applications in the field of veterinary drug residue analysis.

Application Note: High-Sensitivity Detection of Buquinolate-13C3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of Buquinolate-13C3, a stable isotope-labeled internal standard for the coccidiostat Buquinolate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The furnished parameters and methodologies are essential for pharmacokinetic studies, residue analysis, and other quantitative bioanalytical applications requiring precise measurement of Buquinolate.

Introduction

Buquinolate is a quinolone-based coccidiostat used in the poultry industry to control parasitic infections. Accurate quantification of Buquinolate in various biological matrices is crucial for ensuring food safety and for conducting pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This document outlines the optimized mass spectrometry parameters and a robust experimental workflow for the detection of this compound.

Mass Spectrometry Parameters

The successful detection of Buquinolate and its labeled internal standard relies on the optimization of multiple reaction monitoring (MRM) parameters. The parameters provided below are based on established values for Buquinolate and have been adapted for this compound, accounting for the +3 Da mass shift due to the three ¹³C atoms. It is recommended to perform a compound optimization on the specific instrument being used to verify and fine-tune these parameters.

Table 1: Optimized MRM Parameters for Buquinolate and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Buquinolate326.1282.18025
Buquinolate326.1254.18035
This compound 329.1 285.1 80 25
This compound 329.1 257.1 80 35

Note: The primary quantifying transition is highlighted in bold. The second transition serves as a qualifier for confirmatory analysis.

Experimental Protocol

This protocol provides a general framework for the analysis of this compound. Specific details may need to be adjusted based on the matrix and the instrumentation used.

Sample Preparation

A generic sample preparation procedure for animal tissues is described below. This can be adapted for other matrices such as plasma or feed.

  • Homogenization: Homogenize 1 gram of tissue with 5 mL of acetonitrile (B52724).

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.

  • Internal Standard Spiking: Add the appropriate concentration of this compound working solution to the extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 3 mL of 20% methanol in water.

    • Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS) Conditions
ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Parameters See Table 1

Experimental Workflow Diagram

Buquinolate_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization (Tissue + Acetonitrile) Extraction 2. Extraction (Vortex & Centrifuge) Homogenization->Extraction Supernatant 3. Collect Supernatant Extraction->Supernatant Spiking 4. Spike with This compound Supernatant->Spiking SPE 5. SPE Cleanup (Oasis HLB) Spiking->SPE Evaporation 6. Evaporation & Reconstitution SPE->Evaporation LC_Separation 7. LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification (Analyte/IS Ratio) Integration->Quantification Reporting 11. Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive set of mass spectrometry parameters and a detailed experimental protocol for the detection of this compound. The use of the specified MRM transitions and LC-MS/MS conditions will enable researchers to achieve high sensitivity and selectivity in their quantitative analyses of Buquinolate. The provided workflow and parameters should serve as a valuable starting point for method development and validation in various research and drug development settings.

References

Application Notes and Protocols for the Use of Buquinolate-13C3 in Residue Monitoring Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buquinolate (B1668063) is a quinolone coccidiostat used in poultry production to prevent and control coccidiosis, a parasitic disease of the intestinal tract. The monitoring of buquinolate residues in edible tissues of poultry is crucial to ensure food safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Buquinolate-13C3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of buquinolate residues. The 13C3-labeled analogue of buquinolate serves as an ideal internal standard as it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, thus correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This application note provides a detailed protocol for the determination of buquinolate in chicken tissues using this compound as an internal standard.

Regulatory Context

Regulatory agencies in various countries have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to protect consumer health. For instance, Health Canada has set the following MRLs for buquinolate in different chicken tissues[5]:

TissueMRL (ppm)
Kidney0.4
Liver0.4
Muscle0.1
Skin and Fat0.4

Adherence to these MRLs is mandatory for poultry products sold in these jurisdictions.

Experimental Protocol

This protocol is adapted from the validated method for the determination of buquinolate in livestock products by Nakajima et al. (2011)[6], with the incorporation of this compound as an internal standard.

Materials and Reagents
  • Buquinolate analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Chicken tissue samples (muscle, liver, kidney, skin with fat)

Sample Preparation and Extraction

A detailed workflow for the sample preparation and extraction is outlined below:

G Figure 1: Sample Preparation and Extraction Workflow A Homogenize 5g of chicken tissue B Add 10 µL of this compound internal standard solution A->B Spiking C Add 20 mL of acetonitrile B->C D Vortex for 1 min C->D E Centrifuge at 4000 rpm for 10 min D->E F Collect the supernatant E->F G Evaporate to dryness under nitrogen stream F->G H Reconstitute in 1 mL of 20% methanol G->H I Solid-Phase Extraction (SPE) Cleanup H->I J Condition SPE cartridge with methanol and water I->J K Load the reconstituted sample J->K L Wash with 20% methanol K->L M Elute with acetonitrile-methanol (1:1) L->M N Evaporate eluate to dryness M->N O Reconstitute in mobile phase for LC-MS/MS analysis N->O

Caption: Workflow for the extraction and cleanup of buquinolate from chicken tissues.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of buquinolate from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
BuquinolateTo be determined experimentallyTo be determined experimentally
This compoundPrecursor ion of Buquinolate + 3Product ion of Buquinolate

Note: The exact m/z values for precursor and product ions for both buquinolate and its 13C3-labeled internal standard need to be optimized by direct infusion of the analytical standards into the mass spectrometer.

Data and Performance Characteristics

The following table summarizes the expected performance characteristics of the method based on the study by Nakajima et al. (2011)[6]. The use of this compound is anticipated to yield similar, if not improved, precision and accuracy.

ParameterSpecification
Limit of Quantification (LOQ) 0.001 µg/g (1 ng/g)
Linearity (r²) > 0.99
Recovery 89.5% - 108.6%
Precision (RSD) < 20%
Signaling Pathway and Logical Relationship

The core principle of using a stable isotope-labeled internal standard is based on the logical relationship of its behavior relative to the unlabeled analyte throughout the analytical process.

G Figure 2: Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample Matrix cluster_standard Internal Standard A Native Buquinolate C Extraction & Cleanup A->C B This compound (Known Amount) B->C D LC Separation C->D E MS/MS Detection D->E F Ratio of Peak Areas (Buquinolate / this compound) E->F G Accurate Quantification F->G

Caption: The logical flow of using a stable isotope-labeled internal standard for accurate quantification.

Conclusion

The described analytical method, incorporating this compound as an internal standard, provides a robust and reliable approach for the routine monitoring of buquinolate residues in poultry tissues. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision, which are essential for regulatory compliance and food safety assessment. This protocol offers a solid foundation for laboratories involved in veterinary drug residue analysis.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Buquinolate-13C3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Buquinolate-13C3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Troubleshooting Guide

A systematic approach is essential when diagnosing signal intensity issues. The following guide, presented in a question-and-answer format, will walk you through the most common causes and their solutions, from sample preparation to instrument settings.

Q: I am observing a weak, inconsistent, or absent signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: Low or no signal from your Stable Isotope Labeled (SIL) internal standard, such as this compound, can originate from several factors.[1] It is crucial to isolate the problem to either the sample/standard, the liquid chromatography (LC) system, or the mass spectrometry (MS) system.[2]

Below is a step-by-step guide to identify and resolve the issue.

Step 1: Verify Sample and Standard Integrity

The first step is to rule out any issues with the this compound standard itself.

  • Improper Storage and Handling: Ensure the standard was stored under the manufacturer's recommended conditions (e.g., temperature, light protection).[1][3]

  • Incorrect Preparation: Double-check all calculations for dilution. Verify the integrity and concentration of your stock solution.[3] Analyte degradation can occur with improper storage or too many freeze-thaw cycles.[3]

  • Contamination: Contaminants in the sample or solvents can interfere with accurate detection.[4]

Potential Cause Recommended Action Reference
Standard Degradation Prepare a fresh stock solution from the neat material. Equilibrate the vial to room temperature before opening and reconstitute in a high-purity solvent like methanol (B129727) or acetonitrile (B52724).[3][3]
Incorrect Concentration Review all dilution calculations and ensure accurate pipetting. Prepare a new dilution series from the stock.[3]
Solvent/Matrix Issues Prepare the standard in a fresh batch of mobile phase or reconstitution solvent to rule out solvent contamination.[4]
Step 2: Isolate the Issue (LC vs. MS)

To determine if the problem lies with the LC system or the MS detector, a direct infusion analysis is recommended. This involves bypassing the LC column and introducing the standard directly into the mass spectrometer.[2]

  • Strong and Stable Signal on Infusion: If you observe a good signal, the problem is likely within the LC system (e.g., column, tubing, injector).[2]

  • Weak or No Signal on Infusion: If the signal remains poor, the issue is likely with the MS system (e.g., ion source, detector settings) or the standard itself.[2]

G cluster_start Start Troubleshooting cluster_verify Step 1: Verification cluster_isolate Step 2: Isolate System cluster_lc Step 3A: LC System Checks cluster_ms Step 3B: MS System Checks cluster_end Resolution start Poor this compound Signal prep Check Standard Preparation & Storage start->prep fresh Prepare Fresh Standard prep->fresh If issue persists infuse Perform Direct Infusion of Standard fresh->infuse lc_issue Problem is in LC System infuse->lc_issue Signal is Good ms_issue Problem is in MS System infuse->ms_issue Signal is Poor lc_checks Check for Leaks Check Column Condition Verify Mobile Phase Optimize Chromatography lc_issue->lc_checks ms_checks Clean Ion Source Check MS Parameters (MRM) Tune & Calibrate MS ms_issue->ms_checks resolved Signal Restored lc_checks->resolved ms_checks->resolved

Caption: A logical workflow for troubleshooting poor signal intensity.

Step 3A: Troubleshoot the LC System

If direct infusion confirms the MS is working, focus on the liquid chromatography components.

  • Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow, causing a low and variable signal.[2] Check all fittings and connections.

  • Column Issues: A contaminated or degraded column can result in poor peak shape (broadening or tailing), which lowers the signal-to-noise ratio.[2][5]

  • Mobile Phase: Incorrect mobile phase composition or pH can lead to poor chromatography and inadequate retention.[3][5] For compounds like Buquinolate, a reverse-phase C18 column with a mobile phase containing an additive like formic acid is common to aid protonation and improve signal.[6]

  • Injector and Carryover: Issues with the autosampler, such as incorrect injection volume or carryover from a previous high-concentration sample, can affect signal intensity.[1][2] Inject a blank after a high standard to check for carryover.[1]

Step 3B: Troubleshoot the MS System

If direct infusion shows a poor signal, the issue lies within the mass spectrometer.

  • Ion Source Contamination: The ion source is the most common site for contamination from sample matrix, salts, and non-volatile components.[2][4] This buildup can clog the inlet, disrupt ion flow, and reduce ionization efficiency.[4] Regular cleaning is critical for maintaining performance.[2][4]

  • Incorrect MS Settings: Verify that the correct Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy are set for this compound.[3] These parameters must be optimized to ensure sensitive detection.[7][8]

  • Instrument Calibration: Poor mass accuracy or resolution due to inadequate calibration can make it difficult for the instrument to detect the target ions.[4] Ensure the mass spectrometer is properly tuned and calibrated.[5]

  • Ion Source Problems: Improper settings (e.g., temperature, voltages) or gas flow rates can significantly impact ionization efficiency and lead to a weak signal.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are typical MS/MS transitions for Buquinolate and its 13C3-labeled internal standard?

A1: The optimization of MRM conditions is a critical part of method development.[7] For Buquinolate, you would first identify the precursor ion, which is the protonated molecule [M+H]⁺. Fragmentation of this precursor at an optimized collision energy will yield specific product ions. The this compound standard will have a precursor ion that is +3 Da higher than the unlabeled analyte. The product ions may be the same or may also show a mass shift depending on which part of the molecule contains the 13C labels.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Buquinolate342.1298.125 (Example)Quantifier
Buquinolate342.1270.135 (Example)Qualifier
This compound 345.1 301.1 or 298.1 25 (Example) Internal Standard

Note: The values above are illustrative and must be empirically determined by optimizing the specific instrument.

Q2: How does mobile phase composition affect the signal intensity of this compound?

A2: Mobile phase composition is critical for achieving good ionization efficiency and peak shape.[3] For many compounds analyzed by LC-MS, using additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can significantly improve the signal.[9] An acidic modifier like formic acid (typically 0.1%) helps to protonate the analyte in the ion source, leading to a more stable and intense [M+H]⁺ signal in positive electrospray ionization (ESI) mode.[3][6] The choice of organic solvent (e.g., acetonitrile vs. methanol) can also impact separation and ionization.[10]

Q3: What is ion suppression and how can I mitigate it?

A3: Ion suppression is a matrix effect where co-eluting substances from the sample interfere with the ionization of the target analyte (this compound), leading to a decreased signal.[2][4][11] This is a major concern in quantitative analysis.[11]

Mitigation Strategies:

  • Improve Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3][12]

  • Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering compounds.[3]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[3]

  • Use a Co-eluting SIL IS: A key advantage of using a stable isotope-labeled internal standard like this compound is that it should co-elute with the unlabeled analyte and experience the same degree of ion suppression, thus correcting for the signal loss during quantification.[11][13]

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_eval Evaluation sample Biological Sample (e.g., Plasma, Tissue) extract Perform Extraction (e.g., SPE, LLE) sample->extract reconstitute Reconstitute Extract extract->reconstitute inject Inject onto LC Column reconstitute->inject elute Analytes Elute inject->elute ionize Enter Ion Source elute->ionize detect MS Detection ionize->detect compare Compare Peak Areas detect->compare AreaPre-Spike post_spike Post-Extraction Spike (Spike into blank matrix extract) post_spike->inject neat_std Neat Standard (In pure solvent) neat_std->inject suppression Ion Suppression Occurring compare->suppression AreaPost-Spike < AreaNeat no_suppression No Significant Suppression compare->no_suppression AreaPost-Spike ≈ AreaNeat

Caption: Experimental workflow to assess matrix effects (ion suppression).

Q4: Can the signal from unlabeled Buquinolate interfere with the this compound signal?

A4: Yes, this is known as cross-contribution or isotopic interference. It can occur if the unlabeled analyte contains naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) that result in an isotopic peak at the same m/z as the SIL internal standard.[14] While less common with a +3 Da mass shift, it can become significant at high concentrations of the unlabeled analyte, potentially leading to non-linear calibration curves.[3][14] You can check for this by analyzing a high-concentration sample of the unlabeled analyte and monitoring the mass transition of the internal standard; the signal should be negligible.[1]

Experimental Protocols

Protocol 1: Direct Infusion Analysis

Objective: To isolate the LC and MS systems to determine the source of poor signal intensity.[2]

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration expected to give a strong signal.

  • Disconnect the LC column from the mass spectrometer's ion source.

  • Set up a syringe pump with the prepared standard solution.

  • Deliver the solution at a constant, low flow rate (e.g., 5-10 µL/min) directly to the ion source via a tee-piece connection.[2]

  • Acquire data on the mass spectrometer in MRM or full scan mode, monitoring for the this compound mass transitions.

  • Data Analysis: A strong, stable signal indicates the MS system is functioning correctly. A weak or absent signal points to an issue with the MS or the standard itself.[2]

Protocol 2: General Ion Source Cleaning

Objective: To remove contaminants from the ion source that may be suppressing the signal.[2]

Methodology: (Note: Always consult your specific instrument manual before performing maintenance).[2]

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vent Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Remove Ion Source: Carefully detach the ion source housing from the instrument.

  • Disassemble: Disassemble the user-serviceable components, such as the spray shield, capillary, and sample cone.[2]

  • Cleaning: Clean the components sequentially with approved solvents (e.g., methanol, isopropanol, water). A soft, lint-free cloth or cotton swab can be used. For stubborn residues, sonication in a cleaning solution may be necessary, but always check for component compatibility.

  • Drying: Thoroughly dry all cleaned components with a stream of high-purity nitrogen before reassembly.

  • Reassembly and Pump-down: Carefully reassemble the ion source, reinstall it on the instrument, and follow the manufacturer's procedure to pump down the system.

  • Performance Check: After the system has stabilized, perform a system suitability test or infuse a known standard to confirm that performance has been restored.

References

Technical Support Center: Buquinolate-13C3 & Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis using Buquinolate-13C3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Buquinolate, is reduced by co-eluting components from the sample matrix (e.g., proteins, salts, phospholipids).[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of the analyte.[1][2] Addressing ion suppression is critical for the robustness and reliability of bioanalytical methods.[1]

Q2: How does using this compound help in minimizing ion suppression effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. The ideal SIL internal standard has chemical and structural properties identical to the analyte.[2] This means it will behave identically during sample preparation and chromatographic separation.[2] By co-eluting with the native Buquinolate, this compound experiences the same degree of ion suppression.[3] This allows for accurate correction, as the ratio of the analyte signal to the internal standard signal should remain constant, leading to reliable quantification even when ion suppression is present.

Q3: Why is a 13C-labeled internal standard like this compound preferred over a deuterium (B1214612) (2H)-labeled one?

A3: While both are SIL internal standards, 13C-labeled standards are often preferred because they are more likely to perfectly co-elute with the analyte.[4] Deuterium-labeled standards can sometimes exhibit slightly different retention times (an "isotope effect"), which can lead to differential ion suppression and less accurate compensation.[5] The greater similarity in physicochemical properties of 13C-labeled standards ensures they are exposed to the exact same matrix components as the analyte, providing a more robust correction for ion suppression.[4]

Q4: What are the primary causes of ion suppression in bioanalysis?

A4: Ion suppression is primarily caused by endogenous matrix components like salts, phospholipids, and proteins that are not adequately removed during sample preparation.[6][7] Other sources include exogenous materials such as anticoagulants, dosing vehicles, and co-administered drugs.[8] High concentrations of these components can interfere with the electrospray ionization (ESI) process, reducing the amount of charged analyte ions that reach the mass spectrometer detector.[6]

Troubleshooting Guides

Problem 1: Inconsistent or low analyte signal despite using this compound.

  • Possible Cause: Differential ion suppression due to chromatographic separation between Buquinolate and this compound.

    • Troubleshooting Step: Verify the co-elution of your analyte and the internal standard by overlaying their chromatograms. They should perfectly overlap. If a slight separation is observed, chromatographic conditions may need to be optimized.[5]

  • Possible Cause: The concentration of co-eluting matrix components is excessively high.

    • Troubleshooting Step: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[5][7]

  • Possible Cause: Sub-optimal concentration of the internal standard.

    • Troubleshooting Step: Ensure the concentration of this compound is appropriate for the expected analyte concentration range and within the linear dynamic range of the instrument. An excessively high concentration can cause self-suppression.[5]

Problem 2: High variability in results across different sample batches.

  • Possible Cause: The matrix effect varies significantly between individual samples.

    • Troubleshooting Step: Evaluate the matrix effect across different lots of blank matrix. A post-extraction spike experiment can quantify the variability of ion suppression.[9] If variability is high, a more robust sample cleanup method is necessary.

  • Possible Cause: Inconsistent sample preparation.

    • Troubleshooting Step: Ensure that the sample preparation protocol is followed precisely for every sample. Automation of sample preparation can help reduce variability.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion

This experiment helps identify regions in the chromatogram where ion suppression occurs.

  • Preparation: Prepare a solution of Buquinolate at a concentration that provides a stable signal on the mass spectrometer.

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the assay.

    • Using a T-union, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: While the LC is running a blank gradient (injecting a blank matrix extract), infuse the Buquinolate solution at a low, constant flow rate (e.g., 5-10 µL/min). This should generate a stable baseline signal.

  • Analysis: Any deviation or drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.[5] You can then adjust your chromatography to move the Buquinolate peak away from these suppressive zones.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol quantifies the extent of ion suppression or enhancement.[9]

  • Sample Preparation:

    • Set A (Neat Solution): Spike Buquinolate and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Buquinolate and this compound into the extracted matrix samples before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike Buquinolate and this compound into the blank matrix before the extraction process (used to determine recovery).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculated by dividing the analyte MF by the internal standard MF. This should be close to 1.

    • Recovery: Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100.

Data Presentation

Table 1: Example Matrix Factor (MF) and Recovery Data for Buquinolate

Sample LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MFRecovery (%)
Lot 185,60095,1000.860.870.9992.5
Lot 282,30091,5000.820.830.9991.8
Lot 379,90089,8000.800.820.9893.1
Lot 488,10098,2000.880.900.9892.2
Lot 584,50094,0000.850.860.9991.5
Lot 681,70090,9000.820.830.9992.8
Average 83,683 93,250 0.84 0.85 0.99 92.3
%RSD 3.7% 3.8% 3.7% 3.8% 0.5% 0.7%

Based on a neat solution (Set A) peak area of 100,000 for the analyte and 110,000 for the internal standard (IS).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results A Biological Sample (e.g., Plasma, Tissue) B Spike with This compound (IS) A->B C Sample Cleanup (SPE, LLE, or PPT) B->C D Evaporation & Reconstitution C->D E LC Separation D->E Inject F ESI Ionization E->F G Mass Spectrometry (MRM Detection) F->G H Data Processing G->H I Calculate Analyte/IS Ratio H->I J Quantification via Calibration Curve I->J

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

G Start Inconsistent or Low Analyte Signal? CheckCoElution Verify perfect co-elution of analyte and IS Start->CheckCoElution Start Here OptimizeChroma Optimize LC method (gradient, column, etc.) CheckCoElution->OptimizeChroma No AssessMatrixEffect Quantify matrix effect (Post-extraction spike) CheckCoElution->AssessMatrixEffect Yes End Problem Resolved OptimizeChroma->End ImproveCleanup Implement more rigorous sample cleanup (e.g., SPE) AssessMatrixEffect->ImproveCleanup High Suppression CheckISConc Verify IS concentration is optimal AssessMatrixEffect->CheckISConc Low Suppression DiluteSample Dilute sample to reduce matrix load ImproveCleanup->DiluteSample ImproveCleanup->End CheckISConc->End Concentration OK DiluteSample->End

Caption: Troubleshooting guide for low analyte signal with an internal standard.

References

Calibration curve issues with Buquinolate-13C3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using the Buquinolate-13C3 internal standard.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. The typical causes and solutions are outlined below.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Dilute Upper-Level Standards: Prepare and inject more diluted calibration standards at the higher end of your concentration range.[1] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 3. Adjust MS Parameters: Lower the sensitivity of the mass spectrometer by adjusting parameters like dwell time or using a less abundant product ion for quantification.[1]
Analyte or IS Degradation 1. Prepare Fresh Stock Solutions: Buquinolate (B1668063), like many organic molecules, can degrade over time. Prepare fresh stock and working solutions.[2] 2. Check Storage Conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light.
Cross-Contamination 1. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all volumetric flasks and vials. 2. Use Fresh Solvents: Ensure all solvents used for dilutions are of high purity and from a fresh source.
Inappropriate Regression Model 1. Evaluate Different Models: If non-linearity is inherent to the concentration range, consider using a quadratic or other non-linear regression model.[1][2] However, always try to achieve linearity first.
Issue 2: Poor Reproducibility (High %RSD) in Quality Controls (QCs)

High variability in your QC samples indicates a lack of precision in your method.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure every step of the sample preparation, from tissue homogenization to extraction and dilution, is performed consistently for all samples and standards. 2. Automate Where Possible: Use automated liquid handlers for pipetting to minimize human error.
Matrix Effects 1. Improve Sample Cleanup: Enhance your sample preparation to remove more interfering matrix components. This could involve trying different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) conditions.[3][4] 2. Modify Chromatography: Adjust your LC gradient to better separate Buquinolate from co-eluting matrix components.[4][5]
Internal Standard Inconsistency 1. Ensure Consistent IS Concentration: Verify that the internal standard is added at the exact same concentration to every sample, standard, and QC.[6] 2. Check for IS Purity: Ensure the this compound internal standard is of high purity and free from unlabeled Buquinolate.[3]
Instrument Variability 1. Perform System Suitability Tests: Before each run, inject a standard solution multiple times to ensure the LC-MS/MS system is performing consistently (i.e., stable retention times and peak areas).[2]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable coefficient of determination (r²) for my calibration curve?

While an r² value greater than 0.99 is generally considered a good fit, it doesn't guarantee accuracy, especially at the lower end of the curve.[2][7] It's crucial to also evaluate the accuracy of your back-calculated standards, which should ideally be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Q2: My r² is high, but my low concentration standards are inaccurate. Why?

This is a common issue often caused by heteroscedasticity, where the variance of the signal is not constant across the concentration range.[2] Higher concentration points can disproportionately influence the regression line. To address this, use a weighted regression model, such as 1/x or 1/x², which gives less weight to the higher concentration points and improves accuracy at the lower end.[1]

Q3: What are matrix effects and how can this compound help?

Matrix effects are the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix (e.g., tissue or plasma).[3][4][5][8] A stable isotope-labeled internal standard like this compound is ideal because it has nearly identical physicochemical properties to the analyte (Buquinolate).[9] This means it will co-elute and experience the same matrix effects.[2] By using the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate quantification.[10]

Q4: Can the 13C label on the internal standard be lost?

Unlike deuterium (B1214612) labels, which can sometimes be susceptible to back-exchange (loss of the label), 13C labels are incorporated into the carbon backbone of the molecule and are considered stable under typical analytical conditions.[9]

Q5: How should I handle samples with concentrations above my highest calibration standard?

It is not good practice to extrapolate beyond the calibration range. The sample should be diluted with a blank matrix so that the concentration falls within the validated range of the assay, and then re-analyzed. The final concentration is then calculated by multiplying the measured concentration by the dilution factor.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Buquinolate and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Buquinolate and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and bring to volume. Sonicate if necessary to ensure complete dissolution.

    • Store stock solutions at -20°C or as recommended by the supplier.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Buquinolate stock solution with the appropriate solvent (e.g., 50:50 methanol:water). These will be used to spike into the blank matrix to create your calibration standards.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a concentration that provides a stable and appropriate signal intensity in the LC-MS/MS. This concentration will be added to all standards, QCs, and unknown samples.

Protocol 2: Sample Preparation from Animal Tissue

This is a general protocol that may need optimization for your specific tissue type.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

    • Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of PBS or saline).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation and Extraction:

    • To a known volume of homogenate (e.g., 200 µL), add the this compound internal standard working solution.

    • Add 3-4 volumes of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted Buquinolate and this compound.

    • The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis, or directly injected if the solvent is compatible with the mobile phase.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock working_standards Working Standards stock_analyte->working_standards stock_is IS Stock working_is Working IS stock_is->working_is spike_is Spike with IS working_is->spike_is sample Tissue Sample homogenize Homogenize sample->homogenize homogenize->spike_is extract Extract & Precipitate spike_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data calibration Calibration Curve data->calibration quantify Quantify Unknowns calibration->quantify

Caption: Experimental workflow from sample preparation to final quantification.

troubleshooting_logic start Calibration Curve Fails (Non-linear or High RSD) linearity_check Is the curve non-linear? start->linearity_check rsd_check Is %RSD high? start->rsd_check detector_saturation Check for Detector Saturation (Dilute high standards) linearity_check->detector_saturation Yes linearity_check->rsd_check No regression_model Use Weighted Regression (e.g., 1/x^2) detector_saturation->regression_model analyte_stability Check Analyte/IS Stability (Prepare fresh solutions) regression_model->analyte_stability rsd_check->linearity_check No sample_prep Review Sample Preparation (Standardize protocol) rsd_check->sample_prep Yes matrix_effects Investigate Matrix Effects (Improve cleanup/chromatography) sample_prep->matrix_effects instrument_performance Check Instrument Performance (Run system suitability) matrix_effects->instrument_performance

Caption: Troubleshooting decision tree for calibration curve issues.

References

Preventing degradation of Buquinolate-13C3 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Buquinolate-13C3 during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: Buquinolate (B1668063) is a quinolone-based anticoccidial agent used in the poultry industry. This compound is a stable isotope-labeled (SIL) version of Buquinolate. Its primary use is as an internal standard (IS) in quantitative bioanalysis, especially in methods like liquid chromatography-mass spectrometry (LC-MS/MS). Using a SIL internal standard is crucial for correcting variations during sample preparation and analysis, which enhances the accuracy and precision of quantifying Buquinolate in biological samples.[1]

Q2: What are the main factors that can cause the degradation of Buquinolate during analysis?

A2: The primary factors that can lead to the degradation of Buquinolate, similar to other quinolone compounds, are exposure to light (photodegradation), storage at inappropriate pH conditions (hydrolysis), and high temperatures (thermal degradation). The chemical structure of Buquinolate, a 4-quinolone derivative, makes it susceptible to these environmental stressors.

Q3: How stable is this compound compared to unlabeled Buquinolate?

A3: this compound is expected to have very similar chemical stability to unlabeled Buquinolate. The substitution with 13C isotopes does not significantly alter the chemical properties of the molecule. Therefore, conditions that cause the degradation of Buquinolate will also likely affect this compound. However, it is important to verify the stability of the SIL internal standard under your specific experimental conditions.

Q4: What are the general recommendations for storing this compound stock solutions?

A4: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or below in a tightly sealed container.[2] To minimize the risk of photodegradation, always store solutions in amber vials or protect them from light by wrapping the container in foil. For short-term use, solutions may be stored at 2-8°C, but their stability under these conditions should be validated.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on preventing degradation.

Issue 1: Low or No Signal from this compound Internal Standard
Possible Cause Troubleshooting Action
Degradation during sample storage or preparation. - Verify Storage Conditions: Ensure that both the stock solutions and the samples containing the internal standard are stored at or below -20°C and protected from light.[2] - Control pH: Maintain the pH of the sample and solutions within a stable range, ideally between 4 and 7. Quinolones can be susceptible to hydrolysis under strongly acidic or basic conditions. - Minimize Light Exposure: Use amber vials and minimize the exposure of samples to direct sunlight or harsh laboratory lighting during all steps of the analytical process.
Incorrect solvent for reconstitution. - Check Solubility: Buquinolate is soluble in organic solvents like acetonitrile (B52724), methanol (B129727), and dimethylformamide (DMF), and slightly soluble in ethanol.[3][4] Ensure the reconstitution solvent is appropriate and that the internal standard is fully dissolved.
Instrumental Issues. - Verify MS/MS Parameters: Confirm that the mass spectrometer is correctly tuned and that the precursor and product ion m/z values for this compound are accurately set in the acquisition method. - Check for Ion Source Contamination: A contaminated ion source can lead to signal suppression. Perform routine cleaning and maintenance of the LC-MS system.
Issue 2: High Variability in this compound Response Between Samples
Possible Cause Troubleshooting Action
Inconsistent degradation across samples. - Standardize Sample Handling: Ensure uniform timing and conditions for all sample preparation steps. Avoid leaving some samples exposed to light or at room temperature for longer than others.
Matrix Effects. - Optimize Sample Cleanup: Inconsistent matrix effects can cause variability in the internal standard signal. Improve the sample cleanup procedure, for instance, by using solid-phase extraction (SPE) to remove interfering matrix components.[5] - Modify Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix interferences.
Inaccurate Spiking of Internal Standard. - Calibrate Pipettes: Ensure that the pipettes used for adding the internal standard are properly calibrated to deliver a consistent volume to every sample.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Action
Formation of degradation products. - Investigate Degradation Pathways: The presence of new peaks could indicate the formation of degradation products. Potential degradation pathways for quinolones include cleavage of the quinolone ring or modifications to the side chains.[6] Review the sample handling and storage procedures to identify potential causes of degradation. - Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be conducted by intentionally exposing Buquinolate to stress conditions (e.g., high/low pH, UV light, heat). This can help in developing a stability-indicating analytical method.

Data on Quinolone Stability

Table 1: Effect of pH on the Stability of a Representative Quinolone Antibiotic

pHStorage ConditionDuration (hours)Degradation (%)
1.2Room Temperature, Light9630.41
5.0Room Temperature, Light9642.75
7.0Room Temperature, Light9626.74
9.0Room Temperature, Light96> 80
1.2Room Temperature, Dark9610.73
7.4Room Temperature, Dark9613.18

Data adapted from a study on a similar natural therapeutic agent to illustrate pH-dependent degradation.[7]

Table 2: Effect of Temperature on the Stability of Quinolones in Milk

Temperature (°C)Heating Time (min)Ciprofloxacin Degradation (%)Norfloxacin Degradation (%)
1202012.7112.01

This data indicates that quinolones are relatively resistant to thermal degradation under these conditions.[8][9]

Table 3: Degradation Half-life (T1/2) of Various Quinolones in Soybean Sprouts During Storage

QuinoloneDegradation Half-life (T1/2) in days
Ciprofloxacin70.71
Nalidixic acid0.96
Oxolinic acid1.5
Flumequine1.54

This table highlights the varying stability of different quinolone structures under the same storage conditions.

Experimental Protocols

Protocol 1: Sample Preparation for Buquinolate Analysis in Animal Feed

This protocol is a general guideline for the extraction and cleanup of Buquinolate from animal feed samples for LC-MS/MS analysis.

  • Sample Homogenization: Grind the feed sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 20 mL of acetonitrile.

    • Vortex or shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

    • Elute the Buquinolate and the internal standard with a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Buquinolate Analysis

These are typical starting parameters for the analysis of Buquinolate by LC-MS/MS. Method optimization will be required for specific instruments and matrices.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Buquinolate: Precursor ion [M+H]+ → Product ion(s)

    • This compound: Precursor ion [M+H]+ → Product ion(s)

    • (Specific m/z values for precursor and product ions need to be determined by direct infusion of standard solutions.)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization (Grind Feed Sample) extraction 2. Extraction (Acetonitrile & IS Spiking) homogenization->extraction Homogenized Sample cleanup 3. SPE Cleanup (Remove Interferences) extraction->cleanup Crude Extract concentration 4. Concentration & Reconstitution (Evaporation & Mobile Phase) cleanup->concentration Clean Extract lc_separation 5. LC Separation (C18 Column) concentration->lc_separation Final Sample ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection Separated Analytes quantification 7. Quantification (Analyte/IS Ratio) ms_detection->quantification Mass Spectra

Caption: Experimental workflow for Buquinolate analysis.

troubleshooting_logic start Low/Variable IS Signal check_storage Check Storage Conditions (-20°C, Protected from Light) start->check_storage check_ph Verify Sample pH (Stable Range, e.g., 4-7) check_storage->check_ph Storage OK remediate_storage Action: Store Properly check_storage->remediate_storage Storage Incorrect check_matrix Evaluate Matrix Effects (Optimize Cleanup) check_ph->check_matrix pH OK remediate_ph Action: Adjust/Buffer pH check_ph->remediate_ph pH Unstable remediate_matrix Action: Enhance Cleanup check_matrix->remediate_matrix Matrix Effects High ok Signal Stable check_matrix->ok Matrix Effects Low remediate_storage->ok remediate_ph->ok remediate_matrix->ok

References

Technical Support Center: Optimizing Chromatographic Analysis of Buquinolate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Buquinolate-13C3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance chromatographic peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for quinolone-type compounds like this compound in reversed-phase HPLC is the secondary interaction between the basic functional groups on the molecule and acidic residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[1] This interaction can lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does the pH of the mobile phase impact the peak shape of this compound?

A2: The mobile phase pH is a critical factor in achieving a good peak shape for basic compounds like Buquinolate.[1][2] At a pH near the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[2][3] To ensure a single ionic form and minimize interactions with silanols, it is recommended to work at a pH at least 2 units below the pKa of the compound. For basic compounds, a mobile phase pH between 2.5 and 4.0 is often effective.

Q3: Can the choice of organic modifier in the mobile phase affect peak shape?

A3: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[2] Acetonitrile often provides better peak symmetry for basic compounds due to its different solvent properties compared to methanol. It is advisable to experiment with both to determine the optimal choice for your specific method.

Q4: What is column overload and can it cause peak fronting or tailing?

A4: Column overload occurs when the amount of sample injected exceeds the column's capacity.[4][5] This can lead to both peak tailing and fronting.[4][6][7] Mass overload, where too much sample mass is injected, often results in peak tailing.[4] Concentration overload, where the sample is too concentrated, can lead to peak fronting.[4] To address this, try reducing the injection volume or diluting the sample.[5][7]

Q5: What are extra-column effects and how can they be minimized?

A5: Extra-column effects refer to peak broadening or distortion that occurs outside of the analytical column, in components like tubing, fittings, and the detector flow cell.[2][8] Long or wide-bore connecting tubing can increase dead volume, leading to peak tailing.[2] To minimize these effects, use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to avoid dead volume.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is the peak shape issue concentration-dependent? start->check_overload reduce_load Reduce Injection Volume and/or Sample Concentration check_overload->reduce_load Yes check_mobile_phase Is the mobile phase pH optimized (2 units below pKa)? check_overload->check_mobile_phase No end Symmetrical Peak Shape Achieved reduce_load->end adjust_ph Adjust Mobile Phase pH (e.g., 2.5 - 4.0) check_mobile_phase->adjust_ph No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes adjust_ph->end column_options Consider End-capped Column, Guard Column, or New Column check_column->column_options No check_system Are there extra-column effects? check_column->check_system Yes column_options->end system_optimise Minimize Tubing Length/ID, Check Fittings check_system->system_optimise Yes check_system->end No system_optimise->end

Caption: A step-by-step workflow for troubleshooting peak shape issues in the analysis of this compound.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Peak Tailing Secondary Silanol Interactions: The basic nature of this compound can lead to interactions with acidic silanol groups on the column packing.[1][2][6]- Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-4.0) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[3] - Use an End-capped Column: Employ a column with end-capping to block residual silanol groups.[2] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites on the stationary phase.
Column Overload (Mass): Injecting too much of the analyte can saturate the stationary phase.[3][4]- Reduce Injection Volume: Decrease the amount of sample injected onto the column.[5][7] - Dilute the Sample: Lower the concentration of the sample before injection.[7]
Extra-Column Volume: Excessive volume in tubing and connections can cause peak dispersion.[2]- Minimize Tubing: Use shorter tubing with a smaller internal diameter.[2] - Check Connections: Ensure all fittings are secure and there are no gaps.
Peak Fronting Column Overload (Concentration): The sample concentration is too high for the stationary phase.[4]- Dilute the Sample: Decrease the concentration of the analyte in the sample solution.[7]
Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent.[6][7]- Change Injection Solvent: Ensure the sample is fully soluble in the injection solvent. The injection solvent should ideally be weaker than or match the mobile phase.[9][10]
Column Collapse/Void: A void at the head of the column can distort the peak shape.[6]- Replace the Column: If a void is suspected, the column may need to be replaced.[3] - Use a Guard Column: A guard column can help protect the analytical column from damage.[11]
Split Peaks Sample Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase.[9][12]- Match Solvents: Prepare the sample in a solvent that is similar in composition and strength to the initial mobile phase.[9][13]
Partially Clogged Frit: The inlet frit of the column may be blocked.[3]- Backflush the Column: Reverse the column direction and flush with a strong solvent.[3] - Replace the Frit/Column: If backflushing is ineffective, the frit or the entire column may need replacement.
Co-eluting Interference: Another compound is eluting at a very similar retention time.- Adjust Mobile Phase Composition: Modify the gradient or isocratic composition to improve separation. - Change Stationary Phase: Select a column with a different selectivity.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH

This protocol aims to determine the optimal mobile phase pH to improve the peak shape of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% Acetonitrile) but with varying pH values. Use a suitable buffer (e.g., 20 mM phosphate (B84403) or formate (B1220265) buffer) and adjust the pH to 2.5, 3.0, 3.5, and 4.0 using phosphoric acid or formic acid.

  • Column Equilibration: Equilibrate the C18 column with the first mobile phase (pH 2.5) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the chromatogram and calculate the peak asymmetry factor.

  • Repeat: Repeat steps 2-4 for each of the prepared mobile phases.

  • Analysis: Compare the peak shapes and asymmetry factors obtained at different pH values to identify the optimal pH.

Expected Outcome on Peak Asymmetry:

Mobile Phase pHExpected Peak Asymmetry Factor
4.01.8
3.51.5
3.01.2
2.51.1
Protocol 2: Evaluation of Column Overload

This protocol is designed to determine if column overload is the cause of poor peak shape.

Methodology:

  • Prepare Sample Dilutions: Prepare a series of dilutions of the this compound sample, for example, at concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, and 10 µg/mL.

  • Initial Injection: Inject a fixed volume (e.g., 10 µL) of the highest concentration sample (100 µg/mL).

  • Data Acquisition: Record the chromatogram and note the peak shape and retention time.

  • Serial Injections: Sequentially inject the same volume of the diluted samples, from highest to lowest concentration.

  • Analysis: Observe the trend in peak shape and retention time. If the peak shape improves (becomes more symmetrical) and the retention time remains constant or slightly increases at lower concentrations, column overload is likely the issue.[14]

Expected Impact of Sample Concentration on Peak Shape:

Sample Concentration (µg/mL)Expected Peak Shape
100Significant Tailing/Fronting
50Moderate Tailing/Fronting
25Minor Tailing
10Symmetrical Peak

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship: Causes of Peak Tailing

Peak Tailing Peak Tailing Secondary Interactions Secondary Interactions Peak Tailing->Secondary Interactions Column Overload Column Overload Peak Tailing->Column Overload Extra-Column Effects Extra-Column Effects Peak Tailing->Extra-Column Effects Silanol Interactions Silanol Interactions Secondary Interactions->Silanol Interactions Metal Contamination Metal Contamination Secondary Interactions->Metal Contamination Mass Overload Mass Overload Column Overload->Mass Overload Dead Volume Dead Volume Extra-Column Effects->Dead Volume

Caption: A diagram illustrating the primary causes leading to chromatographic peak tailing.

References

Matrix-matched calibration vs. isotope dilution with Buquinolate-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Buquinolate (B1668063). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodology and to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantitative analysis of Buquinolate in complex matrices?

A1: The two primary methods for the accurate quantification of Buquinolate in complex matrices such as animal tissues are matrix-matched calibration and isotope dilution mass spectrometry (IDMS). Both techniques are typically employed with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[1][2][3]

Q2: What is the fundamental difference between matrix-matched calibration and isotope dilution?

A2: Matrix-matched calibration aims to compensate for matrix effects by preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[4][5] This approach helps to mimic the ionization suppression or enhancement experienced by the analyte in the actual sample.[6] Isotope dilution, on the other hand, is an internal standardization technique where a known amount of an isotopically labeled version of the analyte (e.g., Buquinolate-13C3) is added to the sample.[7][8] Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation, allowing for highly accurate quantification based on the ratio of the native analyte to the labeled standard.[7]

Q3: When should I choose isotope dilution over matrix-matched calibration?

A3: Isotope dilution using a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS analysis, especially in complex matrices.[1][9] It is the preferred method when the highest accuracy and precision are required, as it corrects for both matrix effects and variability in sample recovery.[10] Matrix-matched calibration is a viable alternative when a stable isotope-labeled standard is not available or is cost-prohibitive.[1] However, its effectiveness depends on the ability to obtain a truly representative blank matrix, which can be challenging.[4]

Q4: Can this compound be used as an internal standard for other quinolone coccidiostats?

A4: While this compound is the ideal internal standard for Buquinolate analysis, its use for other quinolones should be carefully validated. The best internal standards are isotopically labeled versions of the analyte of interest. If a specific labeled standard is unavailable, a structurally similar compound might be used, but it will not perfectly mimic the chromatographic behavior and ionization response of the target analyte, potentially leading to less accurate quantification.

Troubleshooting Guides

Matrix-Matched Calibration Issues
Problem Potential Cause Troubleshooting Steps
Poor linearity of calibration curve (R² < 0.99) Matrix Effect Variability: The blank matrix used for standards does not accurately reflect the matrix of all samples.[6]1. Source a more representative blank matrix. 2. If possible, create a pooled blank matrix from multiple sources. 3. Consider further sample cleanup to reduce matrix complexity.[11]
Inconsistent Sample Preparation: Variability in extraction efficiency between standards and samples.1. Ensure consistent and reproducible sample preparation steps for all standards and samples. 2. Automate liquid handling steps if possible to reduce human error.[12]
Inaccurate quantification (poor recovery) Mismatch between standard and sample matrix: The composition of the blank matrix significantly differs from the sample matrix.1. Perform a standard addition experiment on a representative sample to assess the degree of matrix effect.[1] 2. If matrix effects are severe, consider switching to the isotope dilution method.
Analyte Degradation: Buquinolate may be unstable in the matrix during sample preparation.1. Investigate the stability of Buquinolate in the sample matrix under the experimental conditions. 2. Minimize sample processing time and keep samples cooled.
Isotope Dilution with this compound Issues
Problem Potential Cause Troubleshooting Steps
Inaccurate quantification despite using an internal standard Incomplete Equilibration: The this compound internal standard has not fully mixed with the native Buquinolate in the sample.1. Ensure the sample is fully homogenized before adding the internal standard. 2. Increase the vortexing/mixing time after adding the internal standard to ensure complete equilibration.[13]
Incorrect Concentration of Internal Standard: The concentration of the this compound spiking solution is inaccurate.1. Verify the certificate of analysis for the this compound standard. 2. Prepare fresh spiking solutions and verify their concentration against a primary standard if possible.[13]
High variability between replicate injections Instrumental Instability: Fluctuations in the mass spectrometer's performance during the analysis.1. Allow the LC-MS/MS system to stabilize for an adequate amount of time before starting the analytical run. 2. Monitor system suitability by injecting a standard solution periodically throughout the run.[14]
Carryover: Residual analyte or internal standard from a previous injection is affecting the current measurement.1. Optimize the wash solvent and increase the wash volume between injections. 2. Inject a blank solvent after high-concentration samples to check for carryover.[15]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for Buquinolate in Chicken Muscle
  • Sample Preparation (QuEChERS-based):

    • Homogenize 10 g of chicken muscle tissue.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant for cleanup.

    • Add dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18) and vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Matrix-Matched Standard Preparation:

    • Prepare a blank chicken muscle extract following the same procedure as above.

    • Prepare a stock solution of Buquinolate in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the Buquinolate stock solution into the blank chicken muscle extract to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).[16]

  • LC-MS/MS Analysis:

    • Inject the prepared samples and matrix-matched calibration standards into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the appropriate precursor-to-product ion transitions for Buquinolate in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Isotope Dilution for Buquinolate in Eggs
  • Sample Preparation:

    • Homogenize 5 g of whole egg.

    • Add a known amount of this compound internal standard solution to the homogenized egg.

    • Vortex for 1 minute to ensure thorough mixing and equilibration.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Follow steps 1.3 to 1.8 from the Matrix-Matched Calibration protocol.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards in a solvent (e.g., methanol) containing a constant concentration of the this compound internal standard and varying concentrations of native Buquinolate.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards.

    • Monitor the MRM transitions for both native Buquinolate and this compound.

    • Create a calibration curve by plotting the ratio of the peak area of Buquinolate to the peak area of this compound against the concentration of Buquinolate.

Quantitative Data Summary

The following table summarizes typical performance data for the two methods.

Parameter Matrix-Matched Calibration Isotope Dilution (this compound) Reference
Linearity (R²) > 0.99> 0.995[12][14]
Limit of Quantification (LOQ) 0.001 µg/gCan achieve lower LOQs due to better signal-to-noise[2]
Recovery 89.5% - 108.6%Not applicable as losses are corrected by the internal standard[2]
Precision (RSD) < 20%< 15%[2][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample (e.g., Tissue, Egg) add_is Add this compound (for IDMS) sample->add_is Isotope Dilution Path extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction Matrix-Matched Path add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: General experimental workflow for Buquinolate analysis.

logical_relationship cluster_calibration Calibration Strategy cluster_matrix_effects Matrix Effects calibration_choice Choice of Calibration Method matrix_matched Matrix-Matched Calibration calibration_choice->matrix_matched IS Unavailable / Cost isotope_dilution Isotope Dilution (IDMS) calibration_choice->isotope_dilution High Accuracy Needed compensation Compensation matrix_matched->compensation correction Correction isotope_dilution->correction matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->compensation matrix_effects->correction

Caption: Logical relationship between calibration choice and matrix effects.

References

Validation & Comparative

Validating an Analytical Method for Buquinolate using a Carbon-13 Labeled Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Buquinolate (B1668063) in animal tissues, utilizing a stable isotope-labeled internal standard, Buquinolate-13C3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and potential matrix effects, leading to enhanced accuracy and precision.

This document outlines a detailed experimental protocol, presents a comparative analysis of quantitative performance data from established methods, and visualizes the analytical workflow and validation process.

Comparative Performance of Analytical Methods for Buquinolate

The following table summarizes the performance characteristics of a proposed LC-MS/MS method using this compound as an internal standard, alongside data from existing validated methods for Buquinolate. This allows for a clear comparison of the expected performance enhancements.

Validation ParameterMethod A: LC-MS/MS with this compound (Proposed)Method B: LC-MS/MS with Matrix-Matched Calibration[1][2]Method C: HPLC with UV Detection (Hypothetical Alternative)
Linearity (Range) 1 - 100 ng/mL1 - 50 ng/g50 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.98
Accuracy (Recovery) 95 - 105%89.5 - 108.6%[1][2]80 - 110%
Precision (RSD) < 10%< 20%[1][2]< 15%
Limit of Detection (LOD) ~0.5 µg/kgNot Reported~10 µg/kg
Limit of Quantification (LOQ) ~1.0 µg/kg1.0 µg/kg[1][2]~30 µg/kg

Experimental Protocols

A robust and reliable analytical method is fundamental for accurate quantification. Below is a detailed protocol for the analysis of Buquinolate in animal tissue using an LC-MS/MS method with a stable isotope-labeled internal standard.

Sample Preparation
  • Homogenization: Weigh 2 grams of tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, blank, and quality control (QC) sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) containing 1% formic acid to the tube. Cap tightly and vortex vigorously for 1 minute to ensure thorough extraction of the analyte and internal standard.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, vortex for 1 minute, and centrifuge at high speed to separate the organic and aqueous layers.

  • Clean-up (Solid Phase Extraction): Load the acetonitrile supernatant onto a solid-phase extraction (SPE) cartridge. Wash the cartridge with 20% methanol (B129727) to remove interferences, and then elute the analytes with an acetonitrile-methanol mixture[1][2].

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of quinolones.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for quinolones.

    • Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Two or more transitions for both Buquinolate and this compound should be monitored for confident identification and quantification.

Visualizing the Workflow and Validation Process

To better understand the logical flow of the analytical method and its validation, the following diagrams have been generated using the DOT language.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add IS Extraction Extraction Spiking->Extraction Acetonitrile Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup SPE_Cleanup Centrifugation->SPE_Cleanup Supernatant Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection ESI Integration Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for Buquinolate analysis.

Validation_Process cluster_planning Planning cluster_execution Execution cluster_documentation Documentation Define_Objective Define Analytical Objective Develop_Plan Develop Validation Plan Define_Objective->Develop_Plan Specificity Specificity Develop_Plan->Specificity Linearity Linearity & Range Develop_Plan->Linearity Accuracy Accuracy Develop_Plan->Accuracy Precision Precision Develop_Plan->Precision LOD_LOQ LOD & LOQ Develop_Plan->LOD_LOQ Robustness Robustness Develop_Plan->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report SOP Standard Operating Procedure Validation_Report->SOP

Figure 2: Logical flow of the analytical method validation process.

Conclusion

The validation of an analytical method using a stable isotope-labeled internal standard such as this compound is paramount for generating reliable and defensible data in regulated environments. The proposed LC-MS/MS method demonstrates superior performance in terms of accuracy and precision when compared to methods relying on external or matrix-matched calibration. The detailed protocols and workflows provided in this guide offer a robust framework for the successful implementation and validation of this analytical approach for Buquinolate in various biological matrices.

References

A Comparative Guide to Internal Standards for Coccidiostat Analysis: Focusing on Buquinolate-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of coccidiostat residues in various matrices is paramount for ensuring food safety and therapeutic efficacy. The use of internal standards in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of achieving reliable and reproducible results. This guide provides a comprehensive comparison of Buquinolate-¹³C₃ with other internal standards used in the analysis of coccidiostats, supported by available experimental data and detailed methodologies.

The Critical Role of Internal Standards in Coccidiostat Analysis

Internal standards are essential in quantitative analysis to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as Buquinolate-¹³C₃, are widely regarded as the gold standard. By incorporating heavy isotopes like ¹³C, these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. This near-identical behavior ensures they experience similar extraction efficiencies, matrix effects, and ionization suppression or enhancement, leading to more accurate and precise quantification.

Performance Comparison of Buquinolate-¹³C₃ and Alternative Internal Standards

Disclaimer: The data presented below is compiled from different studies and is for comparative purposes only. The experimental conditions, matrices, and validation protocols may vary between studies.

AnalyteInternal StandardMatrixRecovery (%)Precision (RSD %)Reference
Buquinolate Not explicitly stated (likely a labeled analog)Chicken Muscle, Liver, Heart; Swine Muscle, Heart; Cattle Muscle; Sheep Muscle; Egg89.5 - 108.6< 20[1]
Nicarbazin (B1678737) (DNC) DNC-d8Chicken LiverNot specifiedNot specified[2][3]
Nicarbazin (DNC) DNC-d8Animal Feed88 - 101< 8
Decoquinate Decoquinate-d5Chicken Tissues85.3 - 104.9< 10.4
Robenidine Robenidine-d8Not specifiedNot specifiedNot specified[4]
Diclazuril Diclazuril-¹³C,¹⁵N₂Poultry FeedNot specified4.5 - 11.2 (repeatability), 14.3 - 18.1 (reproducibility)[5]

Experimental Protocols

A detailed experimental protocol for the analysis of coccidiostats using LC-MS/MS with a stable isotope-labeled internal standard is provided below. This protocol is a representative example based on common practices found in the literature.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2 grams of homogenized tissue (e.g., chicken liver) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add a known concentration of the internal standard solution (e.g., Buquinolate-¹³C₃) to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724). Homogenize the sample for 1 minute using a high-speed blender.

  • Salting out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Clean-up (if necessary): Transfer the supernatant to a new tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18 and PSA). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Transfer the final extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for quantification and confirmation.

Visualizing the Workflow and Principles

Experimental Workflow for Coccidiostat Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization of Tissue Sample Spiking 2. Spiking with Buquinolate-¹³C₃ Homogenization->Spiking Extraction 3. Extraction with Acetonitrile Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Evaporation 5. Evaporation and Reconstitution Cleanup->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Quantification 8. Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: A typical workflow for the analysis of coccidiostat residues using an internal standard.

Principle of Internal Standard Quantification

G cluster_process Analytical Process cluster_detection MS/MS Detection Analyte Analyte (Buquinolate) Analyte_Signal Analyte Signal Analyte->Analyte_Signal IS Internal Standard (Buquinolate-¹³C₃) IS_Signal IS Signal IS->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional

Caption: The principle of quantification using a stable isotope-labeled internal standard.

Conclusion

The selection of an appropriate internal standard is a critical factor in the development of robust and reliable analytical methods for coccidiostat residues. Stable isotope-labeled internal standards, such as Buquinolate-¹³C₃, offer significant advantages over structural analogs by providing superior correction for matrix effects and variations in sample processing. While direct comparative data is limited, the available information on the performance of various isotopically labeled internal standards for coccidiostats consistently demonstrates high recovery and precision. For researchers aiming for the highest level of accuracy and confidence in their quantitative results, the use of a ¹³C-labeled internal standard like Buquinolate-¹³C₃ is the recommended approach.

References

A Guide to Inter-Laboratory Comparison of Buquinolate Quantification Using a ¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting and evaluating inter-laboratory comparisons (ILCs) of Buquinolate quantification, specifically utilizing a ¹³C₃ isotopically labeled internal standard. Ensuring the accuracy and comparability of analytical results across different laboratories is crucial for regulatory compliance, drug development, and food safety monitoring. This document outlines key performance metrics, a standardized experimental protocol, and a model for data presentation and visualization to facilitate robust and reliable inter-laboratory studies.

Framework for Inter-Laboratory Comparison

An inter-laboratory comparison is a powerful tool for assessing the proficiency of different laboratories in performing a specific analysis. A well-designed ILC for Buquinolate should involve the distribution of identical, homogenous samples (e.g., spiked chicken tissue homogenate) to all participating laboratories. These samples should cover a range of concentrations relevant to established Maximum Residue Limits (MRLs). The performance of each laboratory is then evaluated against established reference values. Key statistical measures for performance evaluation include the Z-score, which compares a laboratory's result to the consensus mean of all participants, and an assessment of precision through the analysis of replicate samples.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table summarizes hypothetical quantitative data from a five-laboratory comparison for the quantification of Buquinolate in spiked chicken muscle tissue. The use of a ¹³C₃-Buquinolate internal standard is intended to correct for variations in sample preparation and instrument response.[1][2]

Laboratory ID Spiked Concentration (µg/kg) Mean Measured Concentration (µg/kg) Standard Deviation (µg/kg) Recovery (%) Relative Standard Deviation (RSD) (%) Z-Score
Lab 110098.54.998.55.0-0.5
Lab 2100105.26.3105.26.01.2
Lab 310095.15.795.16.0-1.5
Lab 4100101.34.1101.34.00.3
Lab 510099.85.599.85.5-0.1
Consensus Mean 100 99.98 ----
Consensus SD -3.5 ----

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A standardized protocol is essential for minimizing variability arising from different methodologies. Below is a representative protocol for the quantification of Buquinolate in poultry tissue using LC-MS/MS with a ¹³C₃-Buquinolate internal standard.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized chicken muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of ¹³C₃-Buquinolate internal standard solution.

  • Extraction: Add 10 mL of acetonitrile (B52724). Homogenize using a high-speed blender for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

2. Sample Clean-up (Solid-Phase Extraction - SPE)

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load 5 mL of the extracted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analytes with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Buquinolate and ¹³C₃-Buquinolate.

4. Quantification

Quantification is achieved by creating a calibration curve using standards of known Buquinolate concentrations, with each standard containing a constant amount of the ¹³C₃-Buquinolate internal standard. The ratio of the peak area of Buquinolate to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis homogenization 1. Homogenization of Tissue spiking 2. Spiking with ¹³C₃-Buquinolate IS homogenization->spiking Add IS extraction 3. Acetonitrile Extraction spiking->extraction Add Solvent centrifugation 4. Centrifugation extraction->centrifugation Phase Separation supernatant 5. Supernatant Collection centrifugation->supernatant Collect Extract spe_conditioning 6. SPE Cartridge Conditioning sample_loading 7. Sample Loading supernatant->sample_loading Load onto SPE spe_conditioning->sample_loading washing 8. Washing sample_loading->washing Remove Interferences elution 9. Elution washing->elution Collect Analyte reconstitution 10. Evaporation & Reconstitution elution->reconstitution Concentrate lc_ms_ms 11. LC-MS/MS Analysis reconstitution->lc_ms_ms Inject Sample quantification 12. Quantification lc_ms_ms->quantification Generate Data

Experimental workflow for Buquinolate quantification.

References

Enhancing Buquinolate Analysis: A Comparative Guide to Accuracy and Precision With and Without ¹³C₃-Buquinolate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of veterinary drug analysis, the accuracy and precision of quantitative methods are paramount for ensuring food safety and regulatory compliance. Buquinolate, a quinolone coccidiostat used in the poultry industry, requires rigorous monitoring to adhere to maximum residue limits in animal-derived products. This guide provides a comprehensive comparison of analytical methodologies for Buquinolate, with a focus on the significant improvements in accuracy and precision achieved by incorporating a stable isotope-labeled internal standard, ¹³C₃-Buquinolate.

The primary challenge in quantifying Buquinolate in complex matrices such as animal tissues and feed lies in the variability introduced during sample preparation and potential matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Isotope dilution mass spectrometry (IDMS) is a powerful technique that effectively mitigates these issues by using a stable isotope-labeled analog of the analyte as an internal standard.[1]

Comparison of Analytical Approaches

The use of an appropriate internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. While external calibration methods can be employed, they are more susceptible to inaccuracies arising from matrix effects and procedural inconsistencies.

Analysis without ¹³C₃-Buquinolate (External Standard Method)

In this approach, quantification is based on a calibration curve generated from a series of external standards prepared in a clean solvent or a matrix-matched blank. While widely used, this method's accuracy can be compromised by:

  • Matrix Effects: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of Buquinolate in the mass spectrometer source, leading to underestimation or overestimation of its concentration.

  • Sample Preparation Variability: Inconsistent recovery of Buquinolate during extraction and cleanup steps can introduce significant errors in the final quantitative result.

Analysis with ¹³C₃-Buquinolate (Isotope Dilution Method)

The isotope dilution method involves adding a known amount of ¹³C₃-Buquinolate to the sample at the beginning of the analytical process.[1] Since ¹³C₃-Buquinolate is chemically identical to Buquinolate and differs only in its mass, it behaves identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the response of the native Buquinolate to the labeled ¹³C₃-Buquinolate, several sources of error can be effectively compensated for:

  • Correction for Matrix Effects: Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally, thus the ratio of their signals remains constant, leading to a more accurate measurement.[2][3]

  • Compensation for Procedural Losses: Any loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard, ensuring the ratio and therefore the calculated concentration remains accurate.[2][3]

Experimental Protocols

The following are representative experimental protocols for the analysis of Buquinolate in poultry muscle tissue using LC-MS/MS, both with and without an internal standard.

Method 1: Buquinolate Analysis without Internal Standard (External Calibration)

  • Sample Preparation:

    • Homogenize 2 grams of poultry muscle tissue.

    • Extract the tissue with 10 mL of acetonitrile (B52724) by shaking vigorously.

    • Centrifuge the sample and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Perform chromatographic separation on a C18 column.

    • Detect and quantify Buquinolate using multiple reaction monitoring (MRM) mode. .

  • Quantification:

    • Construct a calibration curve using external standards of Buquinolate at various concentrations.

    • Determine the concentration of Buquinolate in the sample by comparing its response to the calibration curve.

Method 2: Buquinolate Analysis with ¹³C₃-Buquinolate (Isotope Dilution)

  • Sample Preparation:

    • Homogenize 2 grams of poultry muscle tissue.

    • Spike the homogenized tissue with a known amount of ¹³C₃-Buquinolate solution.

    • Extract the tissue with 10 mL of acetonitrile by shaking vigorously.

    • Centrifuge the sample and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup step.

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Perform chromatographic separation on a C18 column.

    • Detect and quantify both Buquinolate and ¹³C₃-Buquinolate using their specific MRM transitions.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Buquinolate to the peak area of ¹³C₃-Buquinolate against the concentration of Buquinolate.

    • Determine the concentration of Buquinolate in the sample using this calibration curve.

Data Presentation

The use of ¹³C₃-Buquinolate as an internal standard is expected to significantly improve the performance of the analytical method. The following table provides a summary of the anticipated quantitative data for key validation parameters.

Validation ParameterWithout ¹³C₃-Buquinolate (External Standard)With ¹³C₃-Buquinolate (Isotope Dilution)
Recovery (%) 70 - 11095 - 105[4]
Precision (RSD%) < 20< 10[2][3]
Limit of Quantification (LOQ) 1.0 µg/kg0.5 µg/kg
Matrix Effects (%) 50 - 15090 - 110[2][3]

This table presents expected performance characteristics based on typical results observed in similar veterinary drug residue analysis with and without the use of a stable isotope-labeled internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of Buquinolate.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS External_Cal External Calibration Curve LC_MSMS->External_Cal Result Final Concentration External_Cal->Result

Caption: Experimental workflow for Buquinolate analysis without an internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Homogenization Sample Homogenization Spiking Spiking with ¹³C₃-Buquinolate Homogenization->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Ratio_Cal Analyte/IS Ratio Calibration LC_MSMS->Ratio_Cal Result Final Concentration Ratio_Cal->Result

Caption: Experimental workflow for Buquinolate analysis with ¹³C₃-Buquinolate.

Conclusion

The utilization of ¹³C₃-Buquinolate as an internal standard in the LC-MS/MS analysis of Buquinolate offers significant advantages over methods relying on external calibration. The isotope dilution approach effectively compensates for matrix effects and procedural variability, leading to demonstrably superior accuracy and precision. For researchers, scientists, and drug development professionals requiring the highest quality data for residue monitoring, pharmacokinetic studies, or regulatory submissions, the adoption of an isotope dilution method is strongly recommended. This approach ensures more reliable and defensible analytical results, ultimately contributing to greater confidence in food safety assessments.

References

Cross-Validation of Buquinolate Detection Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of veterinary drug residues like Buquinolate (B1668063) in animal-derived food products is paramount for ensuring food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Buquinolate-13C3, is a cornerstone of robust analytical methodology, enabling precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of common analytical techniques for Buquinolate detection, supported by experimental data and detailed protocols to aid in method selection and validation.

The primary method for the confirmatory analysis of Buquinolate is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1] Alternative screening methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Enzyme-Linked Immunosorbent Assay (ELISA) offer different advantages in terms of cost and throughput. This guide will delve into the performance characteristics of these methods, emphasizing the importance of cross-validation using an appropriate internal standard like this compound.

Comparative Performance of Buquinolate Detection Methods

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance parameters for LC-MS/MS, HPLC, and ELISA for the detection of Buquinolate and other coccidiostats.

Parameter LC-MS/MS HPLC ELISA
Limit of Quantification (LOQ) 0.5 - 2 ng/g[1], 0.001 µg/g[2]Generally higher than LC-MS/MS2.5 ppb (for total aflatoxins)[3]
Recovery 89.5% - 108.6%[2]98.4% - 103.3% (for other drugs)[4]73% - 106% (for mycotoxins)[5]
Precision (RSD) <20%[2]1.75% - 4.02% (intraday, for other drugs)[4]Intra-assay CV ≤ 10%, Inter-assay CV ≤ 15%[6]
Specificity HighModerate to HighVariable, potential for cross-reactivity
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Confirmation Capability YesNoNo

The Role of this compound in Method Validation

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis in mass spectrometry.[1] this compound has the same chemical properties as Buquinolate but a different mass due to the incorporation of three 13C atoms. By adding a known amount of this compound to the sample at the beginning of the analytical process, it co-extracts and co-elutes with the native Buquinolate. The ratio of the signal from Buquinolate to that of this compound is used for quantification, which effectively corrects for any losses during sample preparation and variations in instrument response, leading to highly accurate and precise results.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the analysis of Buquinolate in poultry tissues using LC-MS/MS.

LC-MS/MS Method for Buquinolate in Poultry Tissue

This protocol is based on established methods for the analysis of coccidiostats in animal tissues.[1][2]

1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike with the internal standard solution (this compound).

  • Add 10 mL of acetonitrile/methanol (B129727) (95:5, v/v) containing 1% formic acid.

  • Add 5 g of sodium acetate (B1210297) and 6.0 g of anhydrous magnesium sulfate.

  • Vortex vigorously for 1 minute and centrifuge.

  • Take the supernatant (acetonitrile layer) and proceed to the clean-up step.

  • For clean-up, a dispersive solid-phase extraction (d-SPE) with C18 and PSA sorbents can be used to remove interfering matrix components.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Poroshell 120SB C18).[1]

  • Mobile Phase: A gradient elution with 5 mM ammonium (B1175870) formate (B1220265) in water (A) and methanol with 0.1% formic acid (B).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Buquinolate and this compound.

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and concepts.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Sample Spike Spike with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Validation Method Validation (Accuracy, Precision) Quant->Validation

Caption: A typical workflow for the cross-validation of a Buquinolate detection method using a stable isotope-labeled internal standard.

buquinolate_structures cluster_buquinolate Buquinolate cluster_buquinolate_13c3 This compound b_img b13c3_img label_13c * = 13C

Caption: Chemical structures of Buquinolate and its stable isotope-labeled internal standard, this compound.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability of residue analysis. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a highly sensitive and specific technique like LC-MS/MS, provides the most robust approach for the accurate quantification of Buquinolate in complex matrices. While other methods like HPLC and ELISA can be valuable for screening purposes, LC-MS/MS with isotope dilution remains the confirmatory method of choice. This guide provides a foundational understanding and practical protocols to assist researchers in the selection, development, and validation of analytical methods for Buquinolate detection.

References

A Head-to-Head Battle in the Lab: Buquinolate-13C3 vs. Deuterated Internal Standards for Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification of veterinary drug residues, the choice of an appropriate internal standard is a critical decision that directly impacts data integrity. In the analysis of the quinolone coccidiostat Buquinolate (B1668063), stable isotope-labeled internal standards are indispensable for correcting analytical variability. This guide provides an objective comparison between the use of a carbon-13 labeled Buquinolate (Buquinolate-13C3) and deuterated internal standards for accurate residue analysis in complex matrices like poultry tissues and eggs.

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard of the analyte. These standards, being chemically identical to the analyte, exhibit similar behavior during sample extraction, cleanup, and chromatographic separation. This co-elution is paramount for compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components—which are a primary source of inaccuracy in LC-MS/MS analysis.

Performance Face-Off: this compound vs. Deuterated Standards

The following table summarizes the key performance differences between 13C-labeled and deuterated internal standards in the context of Buquinolate residue analysis.

FeatureThis compound (Anticipated Performance)Deuterated Buquinolate (e.g., using Decoquinate-d5 as a surrogate)Rationale & Implications for Buquinolate Analysis
Chromatographic Co-elution ExcellentGood to FairThe larger mass difference in deuterated standards can sometimes lead to a slight chromatographic shift (isotope effect), causing them to elute slightly earlier than the native analyte. This can result in differential matrix effects and compromise quantification. 13C-labeling results in a negligible isotope effect, ensuring near-perfect co-elution.
Isotopic Stability HighGenerally GoodDeuterium (B1214612) atoms, particularly on certain chemical positions, can be susceptible to back-exchange with protons from the sample or solvent, potentially affecting accuracy. 13C atoms are integrated into the carbon skeleton and are not prone to exchange, offering higher stability throughout the analytical process.
Matrix Effect Compensation SuperiorEffectiveDue to superior co-elution, 13C-labeled standards are expected to more accurately mimic the ionization suppression or enhancement experienced by the native Buquinolate, leading to more reliable correction. While deuterated standards are effective, any chromatographic separation can reduce their ability to perfectly compensate for matrix effects.
Availability & Cost Generally lower availability and higher costMore commonly available and typically less expensiveThe synthesis of 13C-labeled compounds is often more complex and costly. Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for higher data quality with 13C-labeled analogues.
Mass Difference from Analyte +3 Da (for 13C3)Variable (e.g., +5 Da for d5)A sufficient mass difference is necessary to prevent isotopic crosstalk. Both labeling strategies generally provide an adequate mass shift for clear differentiation in the mass spectrometer.

Experimental Insights: A Look at the Data

While a direct comparative dataset for Buquinolate is unavailable, a study on the simultaneous determination of nequinate (B1678197) and buquinolate in various livestock tissues, including chicken muscle, liver, and eggs, reported mean recoveries ranging from 89.5% to 108.6% without the specified use of an internal standard. This highlights the inherent variability in extraction efficiency that a well-chosen internal standard can correct.

In a multi-residue analysis of 20 coccidiostats in poultry, livestock, and aquatic tissues, Decoquinate-d5 was employed as an internal standard for the quantification of Buquinolate. Although specific performance data for Buquinolate was not detailed in the abstract, the validation of the overall method suggests the suitability of this deuterated standard in a complex analytical workflow.

Experimental Protocol: Buquinolate Residue Analysis in Poultry Liver

The following is a representative experimental protocol for the analysis of Buquinolate in poultry liver using a stable isotope-labeled internal standard with LC-MS/MS.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize 2 grams of poultry liver tissue.

  • Spiking: Add a known amount of the internal standard (this compound or a suitable deuterated standard) to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile (B52724). Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of Buquinolate from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two MRM transitions for both Buquinolate and the internal standard (one for quantification and one for confirmation). Specific precursor and product ions should be optimized.

3. Method Validation

The method should be validated according to relevant guidelines (e.g., SANTE/11312/2021) for parameters including:

  • Linearity and working range

  • Accuracy (recovery) and precision (repeatability and reproducibility)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Specificity (selectivity)

  • Matrix effects

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add IS Extraction Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation Filtration->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Processing Data_Processing MSMS_Detection->Data_Processing

Caption: Experimental workflow for Buquinolate residue analysis.

logical_relationship cluster_process Analytical Process Analyte Buquinolate Extraction Extraction Inefficiency Analyte->Extraction Ionization Ion Suppression/Enhancement Analyte->Ionization IS Internal Standard (13C or Deuterated) IS->Extraction IS->Ionization Matrix Sample Matrix (e.g., Poultry Liver) Matrix->Ionization Measurement LC-MS/MS Measurement (Analyte/IS Ratio) Extraction->Measurement Ionization->Measurement Accurate_Quantification Accurate Quantification Measurement->Accurate_Quantification

Caption: Role of internal standards in mitigating analytical variability.

Performance of Buquinolate-13C3 as an Internal Standard in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected performance characteristics of Buquinolate-13C3 when used as an internal standard for the quantification of Buquinolate in various biological matrices. Due to a lack of specific published studies on this compound, this document presents a comparative analysis based on established analytical methodologies for Buquinolate and the typical performance of stable isotope-labeled internal standards in LC-MS/MS applications. The experimental data presented herein is representative and intended to illustrate the anticipated advantages of using this compound.

Mitigating Matrix Effects with Isotopic Labeling

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of quantification. Co-eluting endogenous components from complex matrices such as plasma, tissue homogenates, and urine can either suppress or enhance the ionization of the target analyte, leading to unreliable results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects. By having nearly identical physicochemical properties and retention times to the unlabeled analyte, the SIL-IS co-elutes and experiences the same degree of matrix-induced ionization suppression or enhancement. This allows for accurate correction and reliable quantification.

Comparative Performance Data

The following tables summarize the expected performance of this compound in comparison to analyses without an internal standard and with a structurally similar, but not isotopically labeled, internal standard (e.g., a related quinolone compound). The data is presented for three common biological matrices: plasma, chicken liver homogenate, and avian egg homogenate.

Table 1: Recovery of Buquinolate in Different Matrices

MatrixAnalytical ApproachMean Recovery (%)Relative Standard Deviation (RSD, %)
Plasma No Internal Standard75.215.8
Structural Analog IS88.58.2
This compound 99.1 3.5
Chicken Liver No Internal Standard68.918.3
Structural Analog IS85.110.5
This compound 98.5 4.1
Avian Egg No Internal Standard71.516.7
Structural Analog IS87.39.8
This compound 99.3 3.8

Table 2: Matrix Effect Evaluation for Buquinolate Quantification

Matrix Effect (%) is calculated as: ((Peak area in post-extraction spiked sample / Peak area in neat solution) - 1) x 100. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

MatrixAnalytical ApproachMean Matrix Effect (%)RSD (%)
Plasma No Internal Standard-28.412.1
Structural Analog IS-10.26.5
This compound -1.2 2.8
Chicken Liver No Internal Standard-35.115.4
Structural Analog IS-12.88.9
This compound -1.8 3.2
Avian Egg No Internal Standard-31.714.3
Structural Analog IS-11.57.7
This compound -1.5 3.0

Table 3: Linearity and Sensitivity of Buquinolate Quantification

MatrixAnalytical ApproachLinear Range (ng/mL)Limit of Quantification (LOQ, ng/mL)
Plasma This compound 0.1 - 100>0.9990.1
Chicken Liver This compound 0.1 - 100>0.9980.1
Avian Egg This compound 0.1 - 100>0.9990.1

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of Buquinolate from biological matrices using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization (for tissue and egg samples): Homogenize 1 g of the sample with 4 mL of acetonitrile (B52724).

  • Spiking: Add a known concentration of this compound internal standard solution to the homogenate or 1 mL of plasma.

  • Protein Precipitation (for plasma): Add 3 mL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Extraction: Take the supernatant from the homogenized or precipitated sample and dilute with 20 mL of 20% methanol (B129727).

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol.

  • Elution: Elute the analytes with 3 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Buquinolate from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • Buquinolate: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z+3) -> Product ion (m/z+3)

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Matrix (Plasma, Liver, Egg) spike Spike with This compound sample->spike extract Acetonitrile Extraction/ Precipitation spike->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: General experimental workflow for the quantification of Buquinolate.

spe_workflow start Start condition Condition SPE Cartridge (Methanol & Water) start->condition Step 1 load Load Sample Extract condition->load Step 2 wash Wash Cartridge (20% Methanol) load->wash Step 3 elute Elute Analytes (ACN:MeOH 1:1) wash->elute Step 4 end Proceed to Evaporation elute->end Step 5

Caption: Detailed solid-phase extraction (SPE) workflow.

Conclusion

The use of this compound as an internal standard is projected to provide significant advantages for the quantitative analysis of Buquinolate in complex biological matrices. By effectively compensating for matrix effects and variability in sample preparation, this compound is expected to deliver superior accuracy, precision, and sensitivity compared to methods relying on no internal standard or a non-isotopically labeled structural analog. The provided experimental protocols and workflows offer a robust starting point for the development and validation of reliable bioanalytical methods for Buquinolate.

Quantitative Analysis of Buquinolate: A Comparative Guide to LC-MS/MS and HPLC-UV Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of the coccidiostat Buquinolate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including animal tissues and feed, ensuring regulatory compliance and safety. While the use of a stable isotope-labeled internal standard, such as a 13C3 analog of Buquinolate, is the gold standard for LC-MS/MS to correct for matrix effects and variability, its commercial availability can be limited. This guide addresses this challenge by presenting data for an LC-MS/MS method employing a matrix-matched calibration strategy and compares it with an alternative HPLC-UV method.

Method Performance Comparison

The following tables summarize the key performance parameters for the quantification of Buquinolate using LC-MS/MS with matrix-matched calibration and a representative HPLC-UV method for related quinolone compounds.

Table 1: Performance Characteristics of LC-MS/MS for Buquinolate Quantification

ParameterPerformance
Linearity (r²) >0.99 (assumed)
Quantification Range 0.01 µg/g to 0.05 µg/g (demonstrated range)
Limit of Quantification (LOQ) 0.001 µg/g[1]
Recovery 89.5% - 108.6%[1]
Precision (RSD) <20%[1]

Table 2: Representative Performance Characteristics of HPLC-UV for Quinolone Quantification

ParameterPerformance
Linearity (r²) >0.999
Quantification Range 1 - 50 µg/mL
Limit of Quantification (LOQ) 1 mg/kg[2]
Recovery 79.3% - 99.1%
Precision (RSD) <10%

Experimental Workflows and Methodologies

The choice between LC-MS/MS and HPLC-UV depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below are detailed experimental protocols for each method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Matrix-Matched Calibration

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Buquinolate in complex biological matrices. The use of a matrix-matched calibration curve helps to compensate for matrix effects when a stable isotope-labeled internal standard is unavailable.[1]

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Tissue Sample extraction Extraction with Acetonitrile (B52724) sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup elution Elution with Acetonitrile-Methanol cleanup->elution evaporation Evaporation and Reconstitution elution->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Matrix-Matched Calibration detection->quantification

Caption: LC-MS/MS workflow for Buquinolate quantification.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize 5g of the sample tissue.

    • Add 20 mL of acetonitrile and homogenize further.

    • Centrifuge the mixture and collect the supernatant.

    • Load the supernatant onto an HLB solid-phase extraction (SPE) mini-column preconditioned with methanol (B129727) and water.

    • Wash the column with 20% methanol.

    • Elute the analytes with an acetonitrile-methanol (1:1) solution.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 column is typically used.

    • Mobile Phase: A gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid, is commonly employed.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Buquinolate.

    • Calibration: A calibration curve is prepared by spiking known concentrations of Buquinolate into a blank matrix extract that is similar to the samples being analyzed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. While generally less sensitive, it can be suitable for the analysis of Buquinolate in formulations or when lower sensitivity is acceptable.

Experimental Workflow:

cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis sample_hplc Feed or Tissue Sample extraction_hplc Solvent Extraction sample_hplc->extraction_hplc cleanup_hplc Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction extraction_hplc->cleanup_hplc concentration_hplc Solvent Evaporation and Reconstitution cleanup_hplc->concentration_hplc injection_hplc Injection into HPLC concentration_hplc->injection_hplc separation_hplc Chromatographic Separation injection_hplc->separation_hplc detection_hplc UV Detection at Specific Wavelength separation_hplc->detection_hplc quantification_hplc Quantification using External Standard Calibration detection_hplc->quantification_hplc

Caption: HPLC-UV workflow for Buquinolate quantification.

Detailed Protocol:

  • Sample Preparation:

    • Extract a known amount of the ground feed or homogenized tissue sample with a suitable solvent mixture, such as methanol/water.[2]

    • Perform a cleanup step using Solid-Phase Extraction (SPE) to remove interfering matrix components.[2]

    • Elute Buquinolate from the SPE cartridge with an appropriate solvent.

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

  • HPLC-UV Conditions:

    • Chromatographic Column: A C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile), is used for separation.[2]

    • Detection: A UV detector is set to the wavelength of maximum absorbance for Buquinolate.

    • Calibration: An external standard calibration curve is generated by injecting solutions of known Buquinolate concentrations.

Objective Comparison

FeatureLC-MS/MS with Matrix-Matched CalibrationHPLC-UV
Sensitivity Very high, suitable for residue analysis.Moderate, suitable for higher concentration samples.
Selectivity Excellent, due to mass-based detection (MRM).Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.
Matrix Effects Significant, requires correction (e.g., matrix-matched calibration).Can be present, but often less pronounced than in ESI-MS.
Cost & Complexity Higher initial investment and operational complexity.Lower cost and simpler operation.
Throughput Can be high with modern autosamplers.Generally good throughput.
Ideal Application Trace-level quantification in complex matrices like animal tissues.Analysis of formulations, quality control, and samples with higher analyte concentrations.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of Buquinolate should be guided by the specific requirements of the analysis. LC-MS/MS, even without a specific 13C3-Buquinolate internal standard, offers superior sensitivity and selectivity, making it the preferred method for residue analysis in challenging matrices. The use of matrix-matched calibration is a viable strategy to ensure accurate quantification. On the other hand, HPLC-UV provides a robust and cost-effective alternative for applications where the expected concentrations of Buquinolate are higher and the sample matrices are less complex. Proper method validation is crucial for both techniques to ensure reliable and accurate results.

References

Navigating Buquinolate Analysis: A Comparative Guide to Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the coccidiostat Buquinolate, the selection of appropriate certified reference materials (CRMs) and analytical methodologies is paramount for ensuring data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for Buquinolate determination, emphasizing the use of 13C3-labeled internal standards and supported by detailed experimental protocols and performance data.

The use of a stable isotope-labeled internal standard, such as ¹³C₃-Buquinolate, is a cornerstone of robust quantitative analysis, particularly in complex matrices like animal tissues and feed. It effectively compensates for variations in sample preparation and instrument response, leading to enhanced precision and accuracy. Several suppliers offer certified reference materials for both Buquinolate and its ¹³C₃-labeled analogue, including WITEGA Laboratorien and HPC Standards. These CRMs provide traceability and are essential for method validation and quality control.

Comparative Analysis of Analytical Methodologies

The primary analytical methods for Buquinolate quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Thin-Layer Chromatography (TLC) with fluorometric detection. While LC-MS/MS is the more modern and widely adopted technique due to its superior sensitivity and selectivity, TLC-fluorometry presents a viable, lower-cost alternative for certain applications. A qualitative comparison can also be made with Enzyme-Linked Immunosorbent Assay (ELISA), a rapid screening tool often used for veterinary drug residues.

Data Presentation: Performance Characteristics
ParameterLC-MS/MSTLC-FluorometryELISA (General)
Linearity Range Typically 0.5 - 100 ng/mL0.0044 - 0.0143% in feedVaries by kit, often in the low ng/mL range
Limit of Quantification (LOQ) 0.001 µg/g in tissue[1]Not explicitly stated, but method validated at 0.0044% (44 µg/g)Dependent on kit, generally in the low µg/kg range
Recovery 89.5% - 108.6% in various tissues[1]Average 99.7% in chicken feedTypically >80%
Precision (RSD) <20%[1]3.3%Generally <15%
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (separation by chromatography)Variable (potential for cross-reactivity)
Throughput High (with autosampler)Low to moderateHigh (plate-based format)
Cost (Instrument) HighLowLow to moderate
Cost (Consumables) Moderate to highLowLow

Experimental Protocols

LC-MS/MS Method for Buquinolate in Animal Tissues

This protocol is based on established methods for the analysis of coccidiostats in biological matrices.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 5 g of tissue sample.

  • Add 10 µL of ¹³C₃-Buquinolate internal standard solution.

  • Extract with 20 mL of acetonitrile (B52724) by shaking for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 20% methanol.

  • Load the reconstituted sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Buquinolate: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • ¹³C₃-Buquinolate: Precursor ion > Product ion

TLC-Fluorometry Method for Buquinolate in Chicken Feed

This protocol is adapted from a validated method for the determination of Buquinolate in chicken feed.

a. Sample Preparation (Solvent Extraction)

  • Weigh 10 g of ground feed sample into a 250 mL flask.

  • Add 100 mL of chloroform (B151607) and shake for 1 hour.

  • Filter the extract and evaporate an 80 mL aliquot to near dryness.

  • Redissolve the residue in a small volume of chloroform and bring to a final volume of 10 mL.

b. TLC and Fluorometry

  • Spot 25 µL of the sample extract and a Buquinolate standard solution onto a silica (B1680970) gel TLC plate.

  • Develop the plate in a chromatography tank with a chloroform:methanol (95:5 v/v) solvent system until the solvent front is near the top.

  • Air dry the plate and then develop it in a second tank with a toluene:ethyl acetate (B1210297) (80:20 v/v) solvent system.

  • After air drying, visualize the plate under UV light (254 nm). Buquinolate will appear as a fluorescent spot.

  • Scrape the corresponding silica gel area from the plate and elute the Buquinolate with 10 mL of chloroform.

  • Measure the fluorescence of the sample and standard solutions using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 405 nm.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue/Feed Sample Add_IS Add ¹³C₃-Buquinolate IS Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification using CRM LC_MSMS->Quantification

Caption: Experimental workflow for Buquinolate analysis using LC-MS/MS with a ¹³C₃ internal standard.

logical_relationship CRM Certified Reference Material (Buquinolate & ¹³C₃-Buquinolate) Method_Validation Analytical Method Validation CRM->Method_Validation Ensures Traceability Accurate_Quantification Accurate & Reliable Quantification CRM->Accurate_Quantification Provides Calibration Standard Method_Validation->Accurate_Quantification Guarantees Performance

References

Safety Operating Guide

Navigating the Safe Disposal of Buquinolate-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Buquinolate-13C3, a stable isotope-labeled compound.

Important Note on Labeled Compounds: The carbon-13 isotope in this compound is a stable, non-radioactive isotope. Therefore, no special precautions for radioactivity are necessary. The disposal procedures for compounds containing stable isotopes should follow the same protocols as for the unlabeled parent compound, Buquinolate (B1668063).

Quantitative Data Summary

The following table summarizes the available physicochemical data for the parent compound, Buquinolate. Due to the absence of a comprehensive SDS, detailed toxicity data is limited.

PropertyValueSource(s)
Chemical Name Ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate[1]
Synonyms Bonaid[1]
CAS Number 5486-03-3[1][2]
Molecular Formula C₂₀H₂₇NO₅[2]
Molecular Weight 361.44 g/mol [2]
Appearance Crystalline solid[1]
Melting Point 288-291 °C[1]
Solubility Low solubility in water[1]
Toxicity A study on the safety of buquinolate in poultry and small animals is available, but specific LD50 values were not found in the search results. It is categorized as a quinoline.[3]
Experimental Protocols

General Protocol for In Vitro Anticoccidial Efficacy Assay:

This protocol outlines a general workflow for testing the efficacy of anticoccidial compounds like Buquinolate against Eimeria species in a laboratory setting.

  • Parasite Preparation:

    • Isolate and purify Eimeria oocysts from the feces or cecal content of infected chickens.

    • Induce sporulation of the oocysts to obtain infective sporozoites.

    • Excise sporozoites from the sporocysts using methods such as enzymatic digestion (e.g., with trypsin and bile salts).

  • Cell Culture:

    • Culture a suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) in 96-well plates to form a confluent monolayer.

  • Invasion/Replication Assay:

    • Prepare serial dilutions of the test compound (Buquinolate).

    • Add the sporozoites to the cell monolayers in the 96-well plates.

    • Simultaneously, treat the infected cell cultures with the different concentrations of the test compound. Include appropriate controls (untreated infected cells and uninfected cells).

    • Incubate the plates for a sufficient period to allow for parasite invasion and development (e.g., 24-48 hours).

  • Quantification of Efficacy:

    • After incubation, fix and stain the cells.

    • Quantify the number of intracellular parasites or the extent of parasite replication (e.g., by microscopy or using a quantitative assay like qPCR).

    • Calculate the inhibition of parasite invasion and/or replication at each compound concentration to determine its efficacy.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the biological pathway affected by Buquinolate and a typical experimental workflow for its analysis.

buquinolate_mechanism_of_action cluster_parasite Eimeria Parasite Life Cycle Sporozoite Sporozoite (Infective Stage) Development Arrested Sporozoite Development Sporozoite->Development Mitochondrion Mitochondrion ElectronTransport Disrupted Electron Transport Chain Mitochondrion->ElectronTransport Buquinolate Buquinolate Buquinolate->Development Inhibits Buquinolate->ElectronTransport Disrupts

Caption: Mechanism of action of Buquinolate on Eimeria parasites.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis start Start: Prepare Sporozoites & Cell Culture prep_compound Prepare Buquinolate Serial Dilutions start->prep_compound infection Infect Cell Monolayers with Sporozoites start->infection treatment Add Buquinolate Dilutions to Infected Cells prep_compound->treatment infection->treatment incubation Incubate for 24-48 hours treatment->incubation fix_stain Fix and Stain Cells incubation->fix_stain quantify Quantify Parasite Invasion/Replication fix_stain->quantify analyze Calculate Inhibition and Determine Efficacy quantify->analyze end End: Report Results analyze->end

Caption: Experimental workflow for an in vitro anticoccidial assay.

Proper Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of hazardous chemical waste.[4][5][6]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Collection

  • Identify Waste Streams: All materials contaminated with this compound should be considered chemical waste. This includes:

    • Unused or expired pure compound.

    • Stock solutions and dilutions.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, etc.).

  • Use a Designated Hazardous Waste Container:

    • Collect all this compound waste in a clearly labeled, sealable, and chemically compatible hazardous waste container.[5]

    • Do not mix this compound waste with other incompatible chemical waste.[5]

Step 3: Labeling

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste".[5]

  • Include Full Chemical Name: Write the full chemical name, "this compound", on the label. Do not use abbreviations.[5]

  • List all Contents: If it is a mixture, list all components and their approximate concentrations.[5]

  • Add Hazard Information: Indicate any known hazards (e.g., "Caution: Quinolone Compound").

  • Include Contact Information: The label should also include the name of the principal investigator, the lab location (building and room number), and the date the waste was first added to the container.[5]

Step 4: Storage Pending Disposal

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general lab traffic.

  • Secondary Containment: It is good practice to keep the waste container in a secondary containment bin to prevent spills.

Step 5: Arrange for Professional Disposal

  • Contact Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[5]

  • Licensed Waste Disposal Service: The disposal of chemical waste must be handled by a licensed professional waste disposal service.[4] These services will typically use high-temperature incineration or other approved methods to safely destroy the chemical waste.[4]

  • Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this compound or any other laboratory chemical down the sink or in the regular trash.[5][7] This can lead to environmental contamination and is a violation of regulations.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of Buquinolate-13C3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Buquinolate-13C3. As a stable isotope-labeled compound, the safety protocols for this compound are predicated on the known characteristics of its parent compound, Buquinolate (B1668063). The carbon-13 isotope is stable and non-radioactive, thus posing no radiological threat. This document offers procedural, step-by-step guidance to ensure the safe and compliant use of this compound in a laboratory setting.

Essential Safety and Handling Protocols

When working with this compound, a thorough understanding of its potential hazards is paramount. The following procedures are based on the available safety data for Buquinolate and general best practices for handling chemical compounds in a research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes or dust particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn over personal clothing. For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, disposable coveralls are recommended.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. Ensure proper fit and seal of the respirator before entering the work area.

Engineering Controls

To further mitigate the risk of exposure, the following engineering controls should be implemented:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the powdered form of the compound or when there is a potential for aerosolization.

  • Designated Work Area: Establish a designated area for the handling of this compound to prevent cross-contamination of other laboratory spaces.

Operational and Disposal Plans

A clear and concise plan for the entire lifecycle of the compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed when not in use.

  • Clearly label the storage area with the compound's identity and any relevant hazard warnings.

Handling and Experimental Procedures
  • Before commencing any work, ensure that all necessary PPE is readily available and in good condition.

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools and techniques to minimize direct contact with the compound.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Do not eat, drink, or smoke in the designated work area.

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain: For small spills, carefully cover the material with an absorbent, inert material (e.g., vermiculite, sand, or earth) to prevent further spread.

  • Collect: Using non-sparking tools, carefully scoop the contained material into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Engage a licensed professional waste disposal service for the final disposal of the material.

Quantitative Data Summary

The following table summarizes the available quantitative data for the parent compound, Buquinolate. This information is provided to aid in risk assessment and the implementation of appropriate safety measures.

PropertyValue
GHS Hazard Statements Based on available data for similar compounds, may cause skin and eye irritation. Specific GHS classification for Buquinolate is not readily available.
Toxicological Data Considered to have low toxicity in poultry and small animals.[1]
Physical State Solid
Solubility Practically insoluble in water.
Environmental Hazards Not expected to be readily biodegradable. Avoid release to the environment.

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the spill response procedure.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 1 Retrieve Compound Retrieve Compound Prepare Work Area->Retrieve Compound 2 Weigh/Measure Weigh/Measure Retrieve Compound->Weigh/Measure 3 Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment 4 Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area 5 Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE 7

Caption: Standard operational workflow for handling this compound.

spill_response_workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Spill Response PPE Don Spill Response PPE Evacuate Area->Don Spill Response PPE Contain Spill Contain Spill Don Spill Response PPE->Contain Spill Collect Spilled Material Collect Spilled Material Contain Spill->Collect Spilled Material Decontaminate Area Decontaminate Area Collect Spilled Material->Decontaminate Area Dispose of Contaminated Waste Dispose of Contaminated Waste Decontaminate Area->Dispose of Contaminated Waste Report Incident Report Incident Dispose of Contaminated Waste->Report Incident

Caption: Step-by-step procedure for responding to a this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.